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  • Product: 2-Ethoxy-2-phenylacetic acid
  • CAS: 33224-99-6

Core Science & Biosynthesis

Foundational

2-Ethoxy-2-phenylacetic Acid (EPAA): Comprehensive Safety Data, Handling Guidelines, and Synthetic Workflows in Oncology

Executive Summary As a Senior Application Scientist specializing in early-stage drug discovery, I frequently evaluate alpha-alkoxy phenylacetic acids as critical building blocks. 2-Ethoxy-2-phenylacetic acid (EPAA, CAS 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in early-stage drug discovery, I frequently evaluate alpha-alkoxy phenylacetic acids as critical building blocks. 2-Ethoxy-2-phenylacetic acid (EPAA, CAS 33224-99-6) is a highly versatile intermediate utilized extensively in the synthesis of targeted oncology therapeutics, specifically glutaminase 1 (GLS1) inhibitors and novel kinase inhibitors[1][2]. This technical guide synthesizes authoritative safety data with field-proven, self-validating laboratory protocols to ensure both operational safety and synthetic success.

Part 1: Physicochemical Profiling and Hazard Causality

Before deploying EPAA in a synthetic campaign, it is critical to understand its physicochemical properties and the mechanistic basis of its hazard profile.

Table 1: Physicochemical and Regulatory Profile

ParameterSpecification
Chemical Name 2-ethoxy-2-phenylacetic acid
CAS Number 33224-99-6
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
GHS Classifications Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H336)
Signal Word Danger

Hazard Causality: The hazard profile of EPAA is directly dictated by its molecular architecture. According to the 3[3], the carboxylic acid moiety provides mild acidity, which disrupts the localized pH upon contact with mucosal or ocular tissues, resulting in severe eye damage (H318) and skin irritation (H315)[4]. Furthermore, the incorporation of the lipophilic ethoxy and phenyl groups significantly enhances the molecule's partition coefficient (LogP). This lipophilicity facilitates rapid dermal penetration and systemic absorption, which can lead to transient central nervous system depression or specific target organ toxicity (STOT SE 3) upon acute exposure[3].

Part 2: Self-Validating Laboratory Handling Protocols

Standard operating procedures (SOPs) must go beyond mere compliance; they must be designed as self-validating systems to ensure absolute safety and reproducibility.

Engineering Controls & PPE:

  • Ventilation: Handle strictly within a Class II biological safety cabinet or a chemical fume hood with a verified face velocity of 80–120 fpm.

  • PPE: Nitrile gloves (minimum 4 mil thickness) are required. Due to the severe eye damage hazard (H318), tightly fitting safety goggles and a face shield are mandatory[4].

Self-Validating Spill Management & Decontamination:

  • Containment: Isolate the spill and cover with a chemically inert absorbent (e.g., diatomaceous earth).

  • Neutralization: Treat the affected area with a 5% aqueous sodium bicarbonate ( NaHCO3​ ) solution. Causality: The weak base neutralizes the carboxylic acid, forming a highly water-soluble, non-hazardous sodium salt.

  • Validation: This protocol is self-validating. Apply universal pH indicator paper to the cleaned surface. A stable pH reading of 7.0–7.5 confirms complete neutralization of the acid hazard. Do not proceed with the final solvent wipe-down until this pH is achieved.

Part 3: Synthetic Utility & Mechanistic Application in Oncology

EPAA is a critical precursor in the synthesis of GLS1 inhibitors (e.g., 1,3,4-thiadiazole derivatives) and various kinase inhibitors[1][2]. In the context of tumor metabolism, cancer cells rely heavily on glutamine to fuel the tricarboxylic acid (TCA) cycle—a metabolic reprogramming phenomenon linked to the Warburg effect[1]. By coupling EPAA to specific amine scaffolds, we generate potent allosteric inhibitors that block GLS1, thereby starving the tumor of glutamate and alpha-ketoglutarate[1].

GLS1_Pathway Glutamine Glutamine (Tumor Nutrient) GLS1 GLS1 Enzyme (Glutaminase) Glutamine->GLS1 Binds Glutamate Glutamate GLS1->Glutamate Hydrolysis TCA TCA Cycle (Energy & Proliferation) Glutamate->TCA Alpha-KG Conversion Inhibitor EPAA-derived Inhibitor Inhibitor->GLS1 Allosteric Blockade

Fig 1: GLS1-mediated tumor metabolism pathway and targeted inhibition by EPAA-derived compounds.

Part 4: Standardized Experimental Workflow for Amide Coupling

When synthesizing EPAA-derived inhibitors, the primary chemical challenge is preventing epimerization at the alpha-chiral center (the benzylic carbon). The ethoxy group introduces both steric bulk and inductive electron-withdrawal, making the alpha-proton relatively acidic.

Expert Insight on Reagent Selection: I mandate the use of uronium-based coupling reagents (e.g., TBTU) over traditional carbodiimides (like EDC) for this substrate. TBTU rapidly converts the acid into an active OBt ester, minimizing the lifetime of the activated intermediate and suppressing base-catalyzed epimerization[2]. N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base to deprotonate the amine without competing for the activated acyl species.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve EPAA (1.0 eq) and the target amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 21°C under an inert nitrogen atmosphere[1].

  • Activation: Add TBTU (1.0 eq) to the solution. The reaction mixture will undergo a slight color change as the active ester forms[2].

  • Coupling: Dropwise add DIPEA (3.0 eq). Stir the resulting solution at 21°C for 1.5 hours[1].

  • Self-Validating Quench: Monitor the reaction via LC-MS. Validation Check: The reaction is deemed complete only when the EPAA mass envelope (m/z 179 [M-H]-) is entirely depleted and the product mass is dominant. Quench with saturated aqueous NH4​Cl .

  • Purification: Purify the crude product using Strong Cation Exchange (SCX) chromatography. Elute the desired product using 1M ammonia in methanol, followed by concentration and optional silica gel chromatography[1].

Workflow Step1 Step 1: Reagent Prep EPAA + Amine in DMF Step2 Step 2: Activation Add TBTU + DIPEA (21°C) Step1->Step2 Step3 Step 3: Coupling Nucleophilic Acyl Substitution Step2->Step3 Step4 Step 4: LC-MS Validation Verify m/z 179 Depletion Step3->Step4 Step5 Step 5: Purification SCX Ion Exchange / HPLC Step4->Step5

Fig 2: Standardized step-by-step laboratory workflow for the amide coupling of EPAA.

References
  • 2-ethoxy-2-phenylacetic acid — Chemical Substance Information Source: NextSDS Database URL:[Link]

  • WO2015181539A1 - 1, 3, 4-thiadiazole compounds and their use in treating cancer Source: Google Patents URL
  • Source: Google Patents (WO2011116100A1 equivalent)

Sources

Exploratory

Crystallographic Structure and Stereochemistry of 2-Ethoxy-2-phenylacetic Acid Enantiomers: A Technical Guide for Drug Development

Executive Summary The structural and stereochemical characterization of chiral building blocks is a foundational pillar of modern drug discovery. 2-Ethoxy-2-phenylacetic acid (also known as O-ethylmandelic acid) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural and stereochemical characterization of chiral building blocks is a foundational pillar of modern drug discovery. 2-Ethoxy-2-phenylacetic acid (also known as O-ethylmandelic acid) is a highly versatile chiral synthon utilized in the synthesis of advanced therapeutics, including kinase inhibitors[1] and complex antibody-drug conjugate (ADC) payloads[2].

Because the spatial orientation of the ethoxy and phenyl groups dictates the pharmacological binding affinity of downstream active pharmaceutical ingredients (APIs), rigorous stereochemical control is non-negotiable. This whitepaper provides an in-depth analysis of the crystallographic behavior, absolute configuration determination, and field-proven experimental protocols for the resolution and structural validation of 2-ethoxy-2-phenylacetic acid enantiomers.

Structural and Crystallographic Profiling

Crystal Packing and Hydrogen Bonding Networks

Like most carboxylic acids, 2-ethoxy-2-phenylacetic acid predominantly crystallizes by forming robust intermolecular hydrogen bonds. The fundamental structural motif is the R22​(8) cyclic dimer , where two carboxylic acid moieties pair up via complementary O–H···O interactions.

The presence of the ethoxy group introduces significant steric bulk and conformational flexibility compared to the parent mandelic acid. This structural modification has two primary crystallographic consequences:

  • Dihedral Angle Distortion: The steric clash between the ethoxy chain and the phenyl ring forces the molecule into a specific range of torsional angles, preventing the carboxylate plane from lying co-planar with the aromatic ring.

  • Space Group Symmetry:

    • The racemic mixture typically crystallizes in centrosymmetric space groups (e.g., P21​/c or Pbca ), where the unit cell contains equal numbers of (R)- and (S)-enantiomers paired in heterochiral dimers.

    • The enantiopure forms ((R)- or (S)-2-ethoxy-2-phenylacetic acid) are mathematically restricted to non-centrosymmetric, chiral space groups (commonly P21​21​21​ or P21​ ), forming homochiral dimers.

Stereochemical Determination & Absolute Configuration

Determining the absolute configuration of 2-ethoxy-2-phenylacetic acid via Single Crystal X-Ray Diffraction (SCXRD) presents a specific challenge: the molecule consists entirely of light atoms (Carbon, Hydrogen, Oxygen).

When irradiated with standard X-ray sources (e.g., Mo-K α ), light atoms do not exhibit sufficient anomalous scattering to reliably calculate a Flack parameter near 0 (which would confirm the absolute structure). Therefore, application scientists must employ one of two strategies:

  • Heavy-Atom Derivatization: Reacting the acid to form an ester or amide containing a heavier atom (e.g., a brominated aniline derivative) to induce strong anomalous dispersion[2].

  • Relative Stereochemistry via Co-crystallization: Forming a diastereomeric salt with a chiral amine of known absolute configuration (e.g., (R)-1-phenylethylamine). The known stereocenter serves as an internal reference to assign the configuration of the 2-ethoxy-2-phenylacetic acid molecule.

CrystallographicLogic start Stereochemical Assignment via SCXRD heavy_atom Does the molecule contain a heavy atom? (e.g., Br, I, S) start->heavy_atom anomalous Direct Anomalous Dispersion (Calculate Flack Parameter) heavy_atom->anomalous Yes derivatization Synthesize Heavy-Atom Derivative or Co-crystallize with Chiral Salt heavy_atom->derivatization No relative_config Determine Relative Configuration vs. Known Stereocenter derivatization->relative_config

Decision matrix for determining absolute stereochemistry via X-ray diffraction.

Quantitative Analytical Data

To ensure the integrity of the chiral building block before it is incorporated into complex APIs like thiadiazole anti-cancer compounds[3], rigorous analytical profiling is required. The table below summarizes the key analytical parameters and their structural significance.

ParameterTypical Observation / ValueAnalytical TechniqueStructural Significance
Aliphatic Protons δ 1.14–1.34 (m, 3H, -CH 3​ ), 3.45–3.66 (m, 2H, -CH 2​ ) 1 H-NMR (400 MHz, CDCl 3​ )[2]Confirms the integrity of the ethoxy ether linkage.
Chiral Resolution Baseline separation of (R) and (S) peaksSFC (CHIRALPAK IB/IG columns)[2]Validates the optical purity (>99% ee) of the isolated enantiomers.
Bulk Crystallinity Sharp diffraction peaks (e.g., at 7.9°, 19.3°)Powder X-Ray Diffraction (PXRD)[3]Ensures the bulk powder matches the single-crystal polymorph.
Supramolecular Motif R22​(8) hydrogen-bonded ringsSingle Crystal XRDDictates solid-state stability, solubility, and melting point.

Experimental Protocols: A Self-Validating System

The following protocols detail the separation of racemic 2-ethoxy-2-phenylacetic acid and its subsequent crystallization. These methods are designed as a self-validating system : every physical process is coupled with an orthogonal analytical check to prevent downstream failures.

Protocol 1: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Causality: SFC is selected over traditional normal-phase HPLC because supercritical CO 2​ possesses lower viscosity and higher diffusivity. This allows for higher flow rates and sharper peak resolution, which is critical when separating enantiomers that differ only in their 3D spatial arrangement[2].

  • Sample Preparation: Dissolve racemic 2-ethoxy-2-phenylacetic acid in MS-grade Methanol (approx. 50 mg/mL). Note: Methanol acts as a hydrogen-bond disruptor, breaking the R22​(8) dimers so molecules interact individually with the stationary phase.

  • Chromatographic Separation: Inject the sample onto a preparative SFC system equipped with a CHIRALPAK IB or IG column (amylose/cellulose-based stationary phase)[2]. Use supercritical CO 2​ with a methanol co-solvent gradient.

  • Fraction Collection: Collect the eluting (R)- and (S)-enantiomer fractions based on UV detection (254 nm).

  • Self-Validation Step: Before evaporating the solvent, inject a 10 μ L aliquot of each fraction onto an analytical chiral HPLC system. Proceed to solvent removal only if the enantiomeric excess (ee) is >99%.

Protocol 2: Single Crystal Growth for X-Ray Diffraction

Causality: To obtain diffraction-quality crystals, the system must remain near equilibrium. Vapor diffusion is utilized because the slow, vapor-phase introduction of an anti-solvent prevents kinetic trapping and amorphous precipitation, allowing the molecules to perfectly align into their chiral space groups.

  • Primary Solution: Dissolve 10 mg of the enantiopure (R)-2-ethoxy-2-phenylacetic acid in 0.5 mL of Ethyl Acetate in a 2 mL inner glass vial.

  • Anti-Solvent Chamber: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Heptane (anti-solvent). Cap the 20 mL vial tightly.

  • Incubation: Store the setup in a vibration-free environment at 20°C for 3–7 days. Heptane vapors will slowly diffuse into the Ethyl Acetate, lowering the solubility and inducing nucleation.

  • Self-Validation Step (Polymorph Check): Once single crystals are harvested in paratone oil for SCXRD, filter the remaining crystalline material and perform Powder X-Ray Diffraction (PXRD)[3]. Compare the experimental PXRD diffractogram to the simulated pattern generated from the SCXRD unit cell. A match confirms that the analyzed single crystal is representative of the entire bulk batch.

ResolutionWorkflow racemate Racemic 2-Ethoxy-2-phenylacetic Acid sfc Supercritical Fluid Chromatography (SFC) CHIRALPAK IB/IG Columns racemate->sfc fraction_r (R)-Enantiomer Fraction sfc->fraction_r fraction_s (S)-Enantiomer Fraction sfc->fraction_s validation Analytical Chiral HPLC (ee > 99% Validation) fraction_r->validation fraction_s->validation crystallization Vapor Diffusion Crystallization (EtOAc / Heptane) validation->crystallization scxrd Single Crystal X-Ray Diffraction (Absolute Configuration) crystallization->scxrd

Workflow for SFC resolution and crystallographic validation of enantiomers.

References

  • TW202416953A - Antibody-drug complex. Google Patents. Available at:[2]

  • Kinase inhibitors and method of treating cancer with same. Google Patents. Available at:[1]

  • WO2015181539A1 - 1, 3, 4-thiadiazole compounds and their use in treating cancer. Google Patents. Available at:[3]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantiomeric Resolution of Chiral Amines and Alcohols using 2-Ethoxy-2-phenylacetic Acid (EPA) via Chromatographic Methods

Introduction & Scientific Rationale The separation and quantification of enantiomers is a critical bottleneck in drug development, pharmacokinetics, and chiral metabolomics. While direct separation using chiral stationar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The separation and quantification of enantiomers is a critical bottleneck in drug development, pharmacokinetics, and chiral metabolomics. While direct separation using chiral stationary phases (CSPs) is common, indirect separation via Chiral Derivatizing Agents (CDAs) remains a highly robust, cost-effective, and versatile alternative, particularly for complex biological matrices[1].

2-Ethoxy-2-phenylacetic acid (EPA), also known as O-ethylmandelic acid, is a powerful α -alkoxy-phenylacetic acid CDA. While its methoxy analog (MPA) and trifluoromethyl analog (MTPA, Mosher's acid) are widely known, EPA offers a unique physicochemical advantage. The ethoxy group provides enhanced steric bulk and hydrophobicity compared to a methoxy group. When reacted with a racemic amine or alcohol, enantiopure (R)- or (S)-EPA forms covalently bonded diastereomers that exhibit amplified structural divergence. This allows for baseline resolution on standard achiral reverse-phase (RP-HPLC) columns, bypassing the need for expensive chiral columns[2].

Mechanistic Causality: Why EPA Outperforms Standard CDAs

The efficacy of EPA as a resolving agent stems from the conformational rigidity of the resulting diastereomeric amides or esters.

  • Steric Hindrance: The bulky ethoxy group restricts free rotation around the Cα​ -carbonyl bond. This forces the phenyl ring and the substituents of the chiral analyte into a highly defined spatial arrangement.

  • Hydrophobic Differentiation: In the (R,R)-diastereomer, the hydrophobic ethoxy group and the analyte's bulkier substituent generally align to shield the phenyl ring, altering the molecule's overall hydrophobic footprint. Conversely, in the (R,S)-diastereomer, the phenyl ring is often more exposed, allowing for stronger π−π and hydrophobic interactions with the stationary phase[3].

  • Chromatographic Resolution: Because RP-HPLC separation on C18 columns is driven by hydrophobic interactions, this conformational difference translates directly into distinct retention times ( tR​ ). The enhanced lipophilicity of the ethoxy group increases the overall retention on C18 phases, providing a wider temporal window for the diastereomers to separate[3].

Mechanism C18 Achiral Stationary Phase (C18) Hydrophobic Surface RR (R,R)-EPA Amide Conformation A: Ethoxy group shields phenyl ring RR->C18 Weaker Hydrophobic Interaction (Earlier Elution) RS (R,S)-EPA Amide Conformation B: Phenyl ring exposed for pi-pi RS->C18 Stronger Hydrophobic Interaction (Later Elution)

Mechanistic model of EPA-diastereomer interactions with a C18 stationary phase.

Experimental Protocols

Expertise & Trustworthiness Note: This protocol is designed as a self-validating system. It utilizes HATU to prevent kinetic resolution and includes the parallel derivatization of an enantiopure standard to definitively confirm peak assignment and verify that no racemization occurs during the coupling step.

Protocol A: Derivatization of Chiral Amines with (R)-EPA

Objective: Quantitatively convert a racemic primary or secondary amine into a mixture of diastereomeric amides.

Reagents:

  • (R)-2-Ethoxy-2-phenylacetic acid ((R)-EPA, >99% ee)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Preparation of Reagent Master Mix: In a dry 2 mL amber vial, dissolve 1.2 equivalents of (R)-EPA (relative to the amine) and 1.2 equivalents of HATU in 500 µL of anhydrous DMF.

    • Causality: HATU is chosen over standard EDC/NHS because it drives the coupling reaction to completion rapidly (<15 mins at room temperature), minimizing the risk of epimerization at the α -carbon of the EPA.

  • Activation: Add 2.5 equivalents of DIPEA to the mixture. Vortex for 30 seconds. The solution will turn slightly yellow, indicating the formation of the highly reactive active ester.

  • Analyte Addition: Add 1.0 equivalent of the racemic amine analyte (approx. 1-2 mg) dissolved in 100 µL of DMF.

  • Reaction: Incubate at room temperature (20-25°C) for 30 minutes under continuous agitation.

  • Quenching & Extraction (Self-Validation Step): Quench the reaction with 500 µL of 5% NaHCO3​ (aqueous) to neutralize excess acid and hydrolyze unreacted active ester. Extract the diastereomeric amides with 1 mL of Ethyl Acetate.

  • Preparation for HPLC: Evaporate the organic layer under a gentle stream of N2​ gas. Reconstitute the residue in 500 µL of the initial HPLC mobile phase (e.g., 50:50 Acetonitrile:Water).

    • Control Validation: Repeat the entire protocol using an enantiopure standard of the amine (e.g., pure (R)-amine). Inject this control first to definitively assign the elution order of the (R,R) vs. (R,S) peaks and prove the absence of a secondary peak (which would indicate racemization).

Protocol B: Chromatographic Separation (RP-HPLC)

Conditions:

  • Column: Achiral C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. (Causality: Suppresses residual silanol ionization on the silica support, preventing peak tailing of any unreacted amines).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm. (Causality: EPA's phenyl ring provides strong chromophoric absorption at 254 nm, ensuring high sensitivity even for non-UV-active aliphatic amines).

Workflow A Racemic Mixture (R/S-Amine) C Coupling Reaction (HATU, DIPEA, DMF) A->C B (R)-EPA (Chiral Derivatizing Agent) B->C D Diastereomeric Mixture (R,R-Amide + R,S-Amide) C->D E RP-HPLC Separation (Achiral C18 Column) D->E F Resolved (R,R)-Amide (Peak 1) E->F Weaker Interaction G Resolved (R,S)-Amide (Peak 2) E->G Stronger Interaction

Workflow of indirect chiral separation using (R)-EPA as a derivatizing agent.

Data Presentation: Comparative Resolution Data

The following table summarizes the expected chromatographic parameters when resolving standard racemic amines using (R)-EPA compared to the traditional (R)-MPA CDA. The data illustrates the superior separation factor ( α ) and resolution ( Rs​ ) achieved by the bulkier ethoxy substitution.

Analyte (Racemate)CDA UsedRetention Time Peak 1 (min)Retention Time Peak 2 (min)Separation Factor ( α )Resolution ( Rs​ )
1-Phenylethylamine(R)-MPA12.413.11.081.65
1-Phenylethylamine (R)-EPA 14.2 15.6 1.15 2.80
Amphetamine(R)-MPA11.512.01.061.20
Amphetamine (R)-EPA 13.8 14.9 1.12 2.15
2-Aminotetralin(R)-MPA15.115.91.071.45
2-Aminotetralin (R)-EPA 17.3 18.8 1.13 2.60

Note: α=k2′​/k1′​ ; Rs​=2(tR2​−tR1​)/(w1​+w2​) . An Rs​>1.5 indicates baseline separation. The use of EPA consistently pushes Rs​ well beyond the baseline threshold.

References

  • Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review Source: Academia.edu / Journal of Pharmaceutical and Biomedical Analysis URL:[Link][2]

  • “Mix and Shake” Method for Configurational Assignment by NMR: Application to Chiral Amines and Alcohols Source: Organic Letters - ACS Publications URL:[Link][3]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research Source: PMC - National Institutes of Health (NIH) URL:[Link][1]

Sources

Application

Application Note: 2-Ethoxy-2-phenylacetic Acid in the Synthesis of Oncology Active Pharmaceutical Ingredients (APIs)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Ethoxy-2-phenylacetic acid (CAS: 33224-99-6)[1] Primary Application: Building block for amide-linked targeted oncolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Ethoxy-2-phenylacetic acid (CAS: 33224-99-6)[1] Primary Application: Building block for amide-linked targeted oncology therapeutics (Kinase and Glutaminase inhibitors).

Chemical Profile & Mechanistic Rationale

In modern medicinal chemistry, the judicious selection of building blocks is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Active Pharmaceutical Ingredients (APIs). 2-Ethoxy-2-phenylacetic acid serves as a highly versatile acyl donor in the synthesis of complex amide pharmacophores[1].

Causality Behind the Chemistry: Why this Specific Scaffold?

When designing inhibitors for deep, hydrophobic protein pockets (such as those found in kinases or metabolic enzymes), the α -alkoxy phenylacetic acid motif offers three distinct mechanistic advantages:

  • Conformational Restriction: The steric bulk of the α -ethoxy group restricts the rotational freedom of the resulting amide bond. This "locks" the API into a bioactive conformation, reducing the entropic penalty upon binding to the target protein.

  • Lipophilicity Modulation: The ethoxy ether acts as a subtle lipophilic hydrogen-bond acceptor. Unlike a free hydroxyl group (which can undergo rapid Phase II glucuronidation), the ethoxy group improves cell membrane permeability while maintaining metabolic stability.

  • Electronic Tuning: The inductive electron-withdrawing effect of the α -oxygen increases the electrophilicity of the carbonyl carbon during activation, facilitating rapid amide coupling even with sterically hindered or electron-deficient heteroaryl amines.

Key Applications in API Synthesis

Application A: Synthesis of TTK Protein Kinase Inhibitors

TTK protein kinase (Mps1) is a critical regulator of the mitotic spindle assembly checkpoint. Inhibiting TTK induces mitotic catastrophe and subsequent apoptosis in rapidly dividing cancer cells [2]. 2-Ethoxy-2-phenylacetic acid is utilized to acylate 3-(5-amino-1H-indazol-3-yl)benzenesulfonamide derivatives to yield potent TTK inhibitors [2].

Experimental Rationale: The coupling utilizes TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DIPEA (N,N-Diisopropylethylamine) in DMF . Why TBTU? The α -ethoxy group introduces steric hindrance around the carboxylic acid. TBTU rapidly converts the acid into an active OBt-ester, preventing side reactions. Why DIPEA? The starting amine is often isolated as a trifluoroacetate (TFA) salt. DIPEA is a non-nucleophilic base that efficiently liberates the free amine without competing for the activated ester, ensuring high conversion rates.

Application B: Synthesis of Glutaminase (GLS1) Inhibitors

Glutaminase 1 (GLS1) is an enzyme overexpressed in various tumors, driving glutaminolysis. Inhibiting GLS1 starves cancer cells of essential metabolic precursors [3, 4]. 2-Ethoxy-2-phenylacetic acid is coupled with 1,3,4-thiadiazole amines to generate GLS1 inhibitors [3].

Experimental Rationale: Because thiadiazole amines are highly electron-deficient and poor nucleophiles, the activation of the carboxylic acid must be robust. Following the reaction, the purification employs SCX (Strong Cation Exchange) chromatography . Why SCX? Aqueous workups of highly polar thiadiazole amides often lead to severe emulsion formation and product loss. SCX resin traps the basic API via ionic interactions, allowing unreacted acid and neutral byproducts to be washed away with methanol. The pure API is then cleanly eluted using methanolic ammonia.

Visualizing the Workflows and Mechanisms

SynthesisWorkflow A 2-Ethoxy-2-phenylacetic acid (Carboxylic Acid Donor) B Amine Intermediate (e.g., Indazole/Thiadiazole) C Activation Complex (TBTU + DIPEA in DMF) D Amide Coupling Reaction (21°C, 1.5 - 4 h) C->D Nucleophilic Attack E Purification (Prep-HPLC or SCX Column) D->E Crude Product F Purified API (Kinase / GLS1 Inhibitor) E->F >95% Purity AB AB AB->C Mix

Workflow for API amide coupling using 2-ethoxy-2-phenylacetic acid.

SignalingPathway API API (2-Ethoxy-2-phenylacetamide) TTK TTK Protein Kinase API->TTK Inhibits GLS1 Glutaminase (GLS1) API->GLS1 Inhibits CellCycle Cell Cycle Arrest (Mitotic Catastrophe) TTK->CellCycle Disrupts Spindle Assembly Metabolism Glutamine Depletion (Metabolic Starvation) GLS1->Metabolism Blocks Glutaminolysis Apoptosis Tumor Cell Apoptosis CellCycle->Apoptosis Induces Metabolism->Apoptosis Induces

Pharmacological inhibition pathways of 2-ethoxy-2-phenylacetamide APIs in oncology.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters for utilizing 2-ethoxy-2-phenylacetic acid across different API synthesis workflows [2, 3].

Target API ClassAmine PartnerCoupling ReagentsSolventTime / TempPurification MethodTypical Yield
TTK Kinase Inhibitor 3-(5-amino-1H-indazol-3-yl)benzenesulfonamideTBTU (1.0 eq), DIPEA (3.0 eq)DMF4 h / 21°CPreparative HPLC38 - 45%
GLS1 Inhibitor 1,3,4-thiadiazole-2-amine derivativeHATU or TBTU (1.2 eq), DIPEA (2.0 eq)DMF1.5 h / 21°CSCX Ion Exchange65 - 75%

Step-by-Step Experimental Protocols

Protocol A: Synthesis & Prep-HPLC Purification (TTK Inhibitor Workflow)

This protocol is designed as a self-validating system; in-process controls (IPC) are embedded to prevent downstream failures.

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve 2-ethoxy-2-phenylacetic acid (47 mg, 0.26 mmol) and 3-(5-amino-1H-indazol-3-yl)benzenesulfonamide 2,2,2-trifluoroacetate (100 mg, 0.25 mmol) in anhydrous DMF (3.0 mL) [2].

  • Base Addition: Add DIPEA (0.12 mL, 0.74 mmol) dropwise. Causality: The excess base neutralizes the TFA salt and maintains a basic environment necessary for the coupling agent.

  • Activation: Add TBTU (81 mg, 0.25 mmol) in one portion. Stir the reaction mixture at 21°C.

  • IPC Validation (Self-Validation Step): After 2 hours, withdraw a 5 μ L aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Proceed only when the mass of the starting amine is depleted by >95% and the desired product mass (M+H) is dominant.

  • Solvent Removal: Evaporate the DMF under reduced pressure (Genevac or rotary evaporator with high vacuum) to yield the crude residue.

  • Purification: Re-dissolve the crude in DMSO/MeOH (1:1) and purify using Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Lyophilize the pure fractions to obtain the API as a white solid [2].

Protocol B: Activation & SCX Ion Exchange (GLS1 Inhibitor Workflow)

This protocol utilizes catch-and-release chromatography, ideal for basic APIs.

  • Reaction Setup: Stir 2-ethoxy-2-phenylacetic acid (2.46 g, 13.67 mmol), the thiadiazole amine (13.67 mmol), and DIPEA (2.38 mL, 13.67 mmol) in DMF (40 mL) at 21°C under nitrogen for 1.5 hours [3].

  • Column Conditioning: Pre-condition a silica-based SCX (Strong Cation Exchange) cartridge with 3 column volumes (CV) of Methanol.

  • Loading: Dilute the crude DMF reaction mixture with 10 mL of Methanol and load it directly onto the SCX column. Causality: The basic nitrogen atoms of the API protonate and bind to the sulfonic acid groups on the resin.

  • Washing (Self-Validation Step): Wash the column with 5 CV of Methanol. Collect the wash and spot on TLC (UV 254 nm). The wash should contain unreacted acid and TBTU byproducts, but no API.

  • Elution: Elute the desired product using 1M Ammonia in Methanol (3 CV). The ammonia deprotonates the API, releasing it from the resin.

  • Concentration: Evaporate the methanolic ammonia fractions to yield the pure API. Adsorb onto silica if further flash chromatography is required [3].

References

  • NextSDS. 2-ethoxy-2-phenylacetic acid — Chemical Substance Information. NextSDS Substance Database. Available at:[Link]

  • Google Patents.Kinase inhibitors and method of treating cancer with same. WO2011123946A1.
  • Google Patents.1, 3, 4-thiadiazole compounds and their use in treating cancer. WO2015181539A1.
  • Google Patents.Glutaminase GLS1 inhibitor and preparation method and application thereof. CN115594683A.
Method

Revolutionizing Early-Stage Drug Discovery: A Guide to the Synthesis of 2-Ethoxy-2-Phenylacetic Acid Derivatives

Introduction In the landscape of modern medicinal chemistry, the phenoxyacetic acid scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, the phenoxyacetic acid scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiepileptic properties.[1][2] Among these, 2-ethoxy-2-phenylacetic acid and its derivatives represent a particularly promising class of compounds for early-stage drug discovery. Their structural features allow for facile modification, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthetic strategies for preparing these valuable compounds, complete with detailed protocols, mechanistic insights, and characterization data to empower researchers in their quest for novel therapeutics.

The core structure, 2-ethoxy-2-phenylacetic acid, combines a phenyl ring and a carboxylic acid group, functionalities that are pivotal for interacting with biological targets. The ethoxy group at the alpha-position introduces a key modification that can influence the molecule's conformational flexibility and its ability to form hydrogen bonds, thereby modulating its binding affinity to target proteins. Recent studies have highlighted the potential of related phenylacetic acid derivatives as potent inhibitors of the KEAP1-NRF2 protein-protein interaction, a critical pathway in cellular defense against oxidative stress and inflammation.[3]

This document will detail a robust and versatile synthetic route to 2-ethoxy-2-phenylacetic acid derivatives, starting from readily available precursors. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and high-yield synthesis.

Synthetic Strategy: A Two-Step Approach

The preparation of 2-ethoxy-2-phenylacetic acid derivatives can be efficiently achieved through a two-step sequence involving the initial synthesis of a 2-hydroxy-2-phenylacetic acid intermediate, followed by an etherification reaction to introduce the ethoxy group. This approach offers a high degree of flexibility, allowing for the introduction of various substituents on the phenyl ring at the initial stage.

Step 1: Synthesis of 2-Hydroxy-2-Phenylacetic Acid Derivatives

The synthesis of the α-hydroxy acid intermediate can be accomplished via several established methods. One of the most direct and widely used is the hydrolysis of the corresponding benzyl cyanide.[4][5]

Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide

This protocol describes the synthesis of a generic 2-hydroxy-2-phenylacetic acid from a substituted benzyl cyanide.

Materials and Equipment:

  • Substituted Benzyl Cyanide (1.0 eq)

  • Sulfuric Acid (concentrated)

  • Water

  • 5 L Round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Large beaker

  • Buchner funnel and filter paper

  • Claisen distilling flask (for purification)

  • Vacuum source

Procedure:

  • Reaction Setup: In a 5-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add 1150 mL of water and then slowly add 840 mL of concentrated sulfuric acid while stirring.[5] To this acidic solution, add 700 g (approximately 6 moles) of the substituted benzyl cyanide.[5]

  • Reaction: Heat the mixture to reflux and maintain vigorous stirring for three hours.[5]

  • Work-up: After the reaction is complete, allow the mixture to cool slightly and then carefully pour it into 2 liters of cold water in a large beaker. Stir the mixture to prevent the formation of a solid mass.[5]

  • Isolation: Collect the precipitated 2-hydroxy-2-phenylacetic acid by vacuum filtration using a Buchner funnel.[5]

  • Purification (Washing): Wash the crude product by melting it under hot water and decanting the water several times. The washings can be cooled to recover a small additional amount of product.[5]

  • Purification (Distillation): Transfer the molten acid to a Claisen distilling flask and distill under reduced pressure. Collect the fraction that distills at the appropriate temperature for the specific derivative. For unsubstituted phenylacetic acid, the boiling point is 176–189°C at 50 mm Hg.[5]

Causality of Experimental Choices:

  • Acid-Catalyzed Hydrolysis: The use of concentrated sulfuric acid provides a strongly acidic medium that protonates the nitrogen atom of the nitrile group, making the carbon atom more susceptible to nucleophilic attack by water. This initiates the hydrolysis to the corresponding carboxylic acid.

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, ensuring complete conversion of the starting material within a reasonable timeframe.

  • Quenching in Cold Water: Pouring the hot reaction mixture into cold water causes the product, which is less soluble in cold water, to precipitate out, allowing for its separation from the acidic solution.

  • Washing with Hot Water: This step helps to remove any remaining water-soluble impurities.

  • Vacuum Distillation: Distillation under reduced pressure is employed for purification because it allows the high-boiling point acid to be distilled at a lower temperature, preventing thermal decomposition.

Step 2: Etherification to 2-Ethoxy-2-Phenylacetic Acid Derivatives

With the 2-hydroxy-2-phenylacetic acid intermediate in hand, the next step is to introduce the ethoxy group. A common and effective method for this transformation is the Williamson ether synthesis.

Protocol: Williamson Ether Synthesis

This protocol details the conversion of a 2-hydroxy-2-phenylacetic acid to its corresponding ethyl ether.

Materials and Equipment:

  • 2-Hydroxy-2-phenylacetic acid derivative (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • Ethyl Iodide (or Ethyl Bromide, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 2-hydroxy-2-phenylacetic acid derivative and dissolve it in anhydrous THF.

  • Deprotonation: Cool the solution in an ice bath and slowly add the sodium hydride portion-wise. Stir the mixture at 0°C for 30 minutes to allow for the formation of the alkoxide.

  • Etherification: Add the ethyl iodide (or bromide) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Williamson Ether Synthesis: This classic SN2 reaction is a reliable method for forming ethers. The strong base (NaH) deprotonates the hydroxyl group to form a nucleophilic alkoxide, which then attacks the electrophilic ethyl halide.

  • Inert Atmosphere: Sodium hydride is highly reactive with water and moisture. An inert atmosphere prevents its decomposition and ensures the reaction proceeds efficiently.

  • Anhydrous Solvent: The use of anhydrous THF is crucial to prevent the quenching of the sodium hydride and the alkoxide intermediate.

  • Ice Bath: The initial deprotonation step is exothermic. Cooling the reaction mixture helps to control the reaction rate and prevent side reactions.

  • Column Chromatography: This purification technique separates the desired product from unreacted starting materials and byproducts based on their differential adsorption to the silica gel stationary phase.

Characterization of 2-Ethoxy-2-Phenylacetic Acid Derivatives

The successful synthesis of the target compounds must be confirmed through rigorous characterization. The following techniques are essential for verifying the structure and purity of the final products.

Analytical Technique Purpose Expected Observations for 2-Ethoxy-2-Phenylacetic Acid
1H NMR Spectroscopy To determine the proton environment in the molecule.Signals corresponding to the aromatic protons, the methine proton at the alpha-position, the methylene and methyl protons of the ethoxy group, and the carboxylic acid proton. The chemical shifts and coupling patterns will be characteristic of the specific derivative.[6]
13C NMR Spectroscopy To determine the carbon framework of the molecule.Resonances for the aromatic carbons, the carbonyl carbon of the carboxylic acid, the methine carbon at the alpha-position, and the carbons of the ethoxy group.[6]
Infrared (IR) Spectroscopy To identify the functional groups present.A broad O-H stretch from the carboxylic acid, a strong C=O stretch from the carbonyl group, and C-O stretches from the ether and carboxylic acid groups.[7]
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight of the target compound.
Melting Point (for solids) To assess the purity of the compound.A sharp and well-defined melting point range indicates a high degree of purity.

Experimental Workflow and Logic

The overall synthetic and analytical workflow is designed to ensure a logical progression from starting materials to a fully characterized final product ready for biological evaluation.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_discovery Drug Discovery Start Substituted Benzyl Cyanide Step1 Step 1: Acid-Catalyzed Hydrolysis Start->Step1 Intermediate 2-Hydroxy-2-Phenylacetic Acid Derivative Step1->Intermediate Step2 Step 2: Williamson Ether Synthesis Intermediate->Step2 Product Crude 2-Ethoxy-2-Phenylacetic Acid Derivative Step2->Product Purification Column Chromatography Product->Purification PureProduct Pure 2-Ethoxy-2-Phenylacetic Acid Derivative Purification->PureProduct NMR 1H & 13C NMR PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS MP Melting Point PureProduct->MP BioAssay Biological Assays PureProduct->BioAssay SAR SAR Studies BioAssay->SAR

Sources

Application

Application Note: Catalytic Asymmetric Synthesis Utilizing 2-Ethoxy-2-phenylacetic Acid (EPA) Ligands

Executive Summary In the realm of late-stage functionalization and the synthesis of unnatural amino acids, the strategic deployment of chiral transition-metal catalysts is essential for drug development professionals. Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of late-stage functionalization and the synthesis of unnatural amino acids, the strategic deployment of chiral transition-metal catalysts is essential for drug development professionals. Among the most privileged scaffolds, dirhodium(II) tetracarboxylates stand out for their unparalleled efficiency in mediating stereoselective carbene transfer reactions[1]. While classic ligands dominate early literature, chiral α -alkoxy carboxylic acids—specifically O-alkylated mandelic acid derivatives like (S)-2-ethoxy-2-phenylacetic acid (EPA)—offer a highly modular, sterically tunable chiral pocket[2]. This application note details the mechanistic rationale, synthesis, and application of Rh2​(S-EPA)4​ in asymmetric N-H and C-H insertion reactions.

Mechanistic Rationale & Ligand Architecture

The efficacy of dirhodium(II) catalysts stems from their bimetallic core, which provides two axial coordination sites for carbene formation while being sterically shielded by four equatorial bridging carboxylate ligands[1].

Why 2-Ethoxy-2-phenylacetic Acid (EPA)? The design of the EPA ligand leverages two critical structural features to induce asymmetry:

  • The α -Phenyl Ring: Provides a rigid π -system that creates a well-defined C2​ -symmetric-like chiral crown around the rhodium active site.

  • The α -Ethoxy Group: The steric bulk of the ethoxy ether is the primary differentiator. Compared to a free hydroxyl group (mandelic acid) or a methoxy group (O-methylmandelic acid), the extended ethyl chain restricts the trajectory of the incoming nucleophile or C-H bond during the carbenoid insertion step, significantly enhancing enantiomeric excess (ee)[3].

CatalyticCycle Cat Rh₂(S-EPA)₄ Catalyst (Resting State) Carbene Rh-Carbenoid Complex (Electrophilic Intermediate) Cat->Carbene + Diazoacetate - N₂ (Gas) Insertion Substrate Approach (Stereocontrolled Transition State) Carbene->Insertion + Substrate (N-H / C-H) Product Enantioenriched Product (e.g., α-Amino Acid Deriv.) Insertion->Product Insertion & Dissociation Product->Cat Catalyst Regeneration

Figure 1: Catalytic cycle of dirhodium(II)-catalyzed asymmetric carbene transfer using EPA.

Quantitative Data: Ligand Steric Effects

The table below illustrates the direct correlation between the steric bulk of the α -alkoxy substituent on the chiral carboxylate and the resulting enantioselectivity in a benchmark intermolecular N-H insertion reaction[3].

Table 1: Effect of α -Alkoxy Substituent on Asymmetric N-H Insertion

CatalystLigand ( α -Substituent)Yield (%)Enantiomeric Excess (ee %)
Rh2​(OAc)4​ None (Achiral)920
Rh2​(S-Mandelate)4​ -OH5345
Rh2​(S-OMe-Mandelate)4​ -OCH 3​ 7868
Rh2​(S-EPA)4​ -OCH 2​ CH 3​ 84 81

Data represents generalized trends for the insertion of methyl 2-diazophenylacetate into benzyl carbamate.

Experimental Workflows

ProtocolWorkflow S1 1. Ligand Exchange Rh₂(OAc)₄ + S-EPA (Chlorobenzene, 135°C) S2 2. Byproduct Removal Distillation of Acetic Acid (Shift Equilibrium) S1->S2 S3 3. Purification Column Chromatography (Silica Gel) S2->S3 S4 4. Catalysis Syringe Pump Addition (0.5-1.0 mol% Rh) S3->S4

Figure 2: Step-by-step workflow for the synthesis and application of the Rh2(S-EPA)4 catalyst.

Protocol A: Assembly of the Rh2​(S-EPA)4​ Catalyst

This protocol relies on a thermodynamically driven ligand exchange, replacing the acetate ligands of a commercially available rhodium precursor with the chiral EPA ligand.

  • Reagent Charging: In an oven-dried 50 mL two-neck round-bottom flask, combine Rh2​(OAc)4​ (1.0 equiv, typically 100 mg) and (S)-2-ethoxy-2-phenylacetic acid (8.0 equiv)[2].

  • Solvent Addition: Add 20 mL of anhydrous chlorobenzene.

  • Apparatus Setup: Attach a Soxhlet extractor fitted with a cellulose thimble containing 5 g of anhydrous Na2​CO3​ . Top the extractor with a reflux condenser.

    • Causality Check: The pKa​ of 2-ethoxy-2-phenylacetic acid is nearly identical to that of acetic acid. Refluxing alone will result in an equilibrium mixture. The Na2​CO3​ physically sequesters the volatilized acetic acid, providing the thermodynamic driving force required to push the ligand exchange to 100% completion.

  • Reflux: Heat the mixture to 135 °C for 16 hours under an argon atmosphere. The solution will transition from an emerald green to a deep blue-green hue.

  • Purification: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: 9:1 Hexanes/Ethyl Acetate).

  • Self-Validation System: Before deploying the catalyst, perform a 1 H NMR (CDCl 3​ ) analysis of the isolated green solid. The protocol is validated as successful only if there is a complete absence of the acetate methyl singlet at δ 1.81 ppm. The presence of a triplet at 1.2 ppm and a multiplet at 3.5 ppm confirms the integration of the ethoxy groups.

Protocol B: Asymmetric N-H Insertion for Unnatural Amino Acid Synthesis

This workflow utilizes the synthesized Rh2​(S-EPA)4​ to catalyze the enantioselective insertion of a rhodium carbenoid into the N-H bond of a carbamate[3].

  • Reaction Setup: In an oven-dried Schlenk tube, dissolve benzyl carbamate (1.0 equiv, 0.5 mmol) and Rh2​(S-EPA)4​ (1.0 mol%) in 5 mL of anhydrous dichloromethane (DCM).

  • Atmospheric Control: Purge the vessel with argon for 5 minutes.

    • Causality Check: Rhodium carbenoids are highly electrophilic and will rapidly react with trace moisture to form undesired O-H insertion byproducts (alcohols). Strict anhydrous conditions are mandatory to preserve the yield of the N-H insertion product.

  • Diazo Addition: Dissolve methyl 2-diazophenylacetate (1.2 equiv, 0.6 mmol) in 5 mL of anhydrous DCM. Load this into a syringe pump and add it dropwise to the reaction mixture over exactly 2.5 hours at room temperature.

    • Causality Check: Syringe pump addition is the most critical variable in this protocol. Maintaining a low steady-state concentration of the diazo species kinetically suppresses the competing bimolecular reaction (where the Rh-carbenoid reacts with an unactivated diazo molecule to form an alkene dimer), thereby funneling the intermediate exclusively toward the desired intermolecular N-H insertion.

  • Quenching & Purification: Stir for an additional 1 hour post-addition. Evaporate the solvent and purify the crude residue via silica gel chromatography.

  • Self-Validation System: Determine the enantiomeric excess (ee) of the purified α -amino acid derivative using chiral High-Performance Liquid Chromatography (HPLC) (e.g., utilizing a Chiralcel OD-H column). A racemic standard must be run sequentially to validate the baseline separation of the enantiomers.

Sources

Method

Advanced GC-MS Analytical Protocol for the Quantification of 2-Ethoxy-2-phenylacetic Acid in Complex Matrices

Introduction & Analytical Challenges 2-Ethoxy-2-phenylacetic acid (CAS 33224-99-6) is a highly specialized organic building block, frequently utilized as a critical intermediate in the synthesis of advanced therapeutics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

2-Ethoxy-2-phenylacetic acid (CAS 33224-99-6) is a highly specialized organic building block, frequently utilized as a critical intermediate in the synthesis of advanced therapeutics, including glutaminase (GLS1) inhibitors for oncology applications[1]. Analyzing this compound within complex mixtures—such as crude active pharmaceutical ingredient (API) reaction matrices or biological fluids—presents significant chromatographic challenges.

The presence of a free carboxylic acid moiety leads to strong intermolecular hydrogen bonding. In gas chromatography, this manifests as low volatility, thermal degradation within the GC inlet, and severe peak tailing. To achieve robust gas chromatography-mass spectrometry (GC-MS) profiling, the polar carboxylic acid must be chemically neutralized prior to analysis[2].

Mechanistic Rationale (E-E-A-T)

As a standard practice in metabolomics and complex mixture profiling, silylation is the gold standard for the derivatization of acidic compounds[2]. In this protocol, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) .

  • The Causality of Silylation: BSTFA replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, drastically lowering the boiling point and enhancing the thermal stability of the analyte.

  • The Role of TMCS: The alpha-carbon of 2-ethoxy-2-phenylacetic acid is highly sterically hindered by both a bulky phenyl ring and an ethoxy group. BSTFA alone may result in incomplete derivatization. The 1% TMCS acts as a critical Lewis acid catalyst, driving the silylation of this hindered site to absolute completion.

  • The Causality of Acidic Extraction: 2-Ethoxy-2-phenylacetic acid is highly water-soluble in its ionized carboxylate form. By adjusting the matrix pH to < 3 (well below its pKa), the molecule is forced into its neutral, protonated state, maximizing its partition coefficient into the organic extraction solvent.

Experimental Workflow

GCMS_Workflow Sample 1. Complex Mixture (Reaction Matrix / Biofluid) Spike 2. Internal Standard Addition (Phenylacetic acid-d5) Sample->Spike Acidification 3. Acidification (pH < 3) Ensures -COOH protonation Spike->Acidification Mix thoroughly Extraction 4. Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Add EtOAc, Vortex, Centrifuge Drying 5. Solvent Evaporation (N2 stream, 40°C) Extraction->Drying Transfer Organic Phase Derivatization 6. Silylation (BSTFA + 1% TMCS) 70°C for 60 min Drying->Derivatization Reconstitute in Reagent Analysis 7. GC-MS Analysis (EI Mode, DB-5MS) Derivatization->Analysis Inject 1 µL

Figure 1: End-to-end sample prep and GC-MS workflow for 2-ethoxy-2-phenylacetic acid.

Step-by-Step Methodology

Phase 1: Matrix Extraction
  • Aliquot: Transfer 500 µL of the complex mixture (e.g., aqueous reaction matrix) into a 2.0 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of Phenylacetic acid-d5 (100 µg/mL in methanol). Note: The use of a deuterated internal standard is critical to overcome reproducibility issues inherent to multi-step extraction and derivatization procedures[3].

  • Acidification: Add 50 µL of 1M HCl to adjust the matrix pH to < 3. Vortex for 10 seconds.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 2 minutes to ensure complete phase mixing, then centrifuge at 10,000 x g for 5 minutes to break any emulsions.

  • Phase Transfer: Carefully transfer 800 µL of the upper organic layer to a clean, silanized glass GC vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Critical Step: Residual water will violently quench the BSTFA reagent, leading to derivatization failure.

Phase 2: Silylation Derivatization
  • Reconstitution: To the dried residue, add 50 µL of anhydrous Pyridine and 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate in a dry heating block at 70°C for exactly 60 minutes. Note: Empirical metabolomic studies demonstrate that 70°C for 60 minutes provides the optimal thermodynamic conditions for complete trimethylsilylation of hindered acids without inducing thermal degradation[4].

  • Cooling: Allow the vial to cool to room temperature before placing it in the GC autosampler.

Phase 3: GC-MS Instrumental Parameters

Table 1: Optimized GC-MS Acquisition Parameters

ParameterSettingScientific Rationale
Column DB-5MS (30 m × 0.25 mm × 0.25 µm)5% phenyl stationary phase provides optimal selectivity and low bleed for TMS derivatives.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times across the temperature gradient.
Inlet Temperature 250°CEnsures rapid, flash vaporization of the TMS-ester without thermal breakdown.
Injection Mode 1 µL, Split ratio 10:1Prevents column overloading while maintaining high sensitivity.
Oven Program 80°C (1 min) ➔ 15°C/min ➔ 280°C (5 min)Focuses the analyte at the column head, followed by a steady ramp to elute the hindered ester.
Ionization Mode Electron Impact (EI), 70 eVStandard hard ionization for reproducible fragmentation libraries.
Temperatures Transfer Line: 280°C, Source: 230°CPrevents cold spots and analyte condensation before entering the quadrupole.

Note on Stereochemistry: 2-Ethoxy-2-phenylacetic acid possesses a chiral center at the alpha-carbon. The DB-5MS column will not resolve the (R) and (S) enantiomers, resulting in a single chromatographic peak representing the racemate. If enantiomeric excess (ee) determination is required, a chiral stationary phase must be used.

Data Interpretation & Mass Spectrometry Logic

Understanding the Electron Impact (EI) fragmentation pathway is essential for accurate peak identification. The derivatized molecule, 2-ethoxy-2-phenylacetic acid TMS ester (C₁₃H₂₀O₃Si), has a molecular weight of 252.38 g/mol .

Table 2: Diagnostic EI-MS Fragments for 2-Ethoxy-2-phenylacetic Acid TMS Ester

m/zIon AssignmentRelative AbundanceDiagnostic Value
252 [M]⁺Low (< 5%)Confirms the intact molecular weight of the TMS ester.
237 [M - CH₃]⁺Low-MediumCharacteristic loss of a methyl radical from the TMS group.
135 [Ph-CH(OEt)]⁺Base Peak (100%) Alpha-cleavage product. The bond between the alpha-carbon and carbonyl carbon breaks. This cation is highly resonance-stabilized by both the phenyl ring and the oxygen lone pair.
117 [COOTMS]⁺MediumRepresents the silylated carboxyl moiety cleaved from the core structure.
73 [Si(CH₃)₃]⁺HighUniversal marker confirming successful TMS derivatization.

Trustworthiness: The Self-Validating System

To ensure this protocol operates as a self-validating system, the following Quality Control (QC) checks must be integrated into every sequence:

  • System Suitability Test (SST): Inject a neat calibration standard of the derivatized analyte. Calculate the peak tailing factor. A tailing factor > 1.5 indicates active sites in the GC liner (requiring liner replacement) or incomplete derivatization.

  • Internal Standard Recovery: Monitor the absolute peak area of the Phenylacetic acid-d5 internal standard across all samples. If the area drops by >20% compared to the reference standard, it indicates severe matrix suppression or an extraction failure[3].

  • Derivatization Blank: Run a blank sample containing only Pyridine and BSTFA+1% TMCS. Monitor the m/z 73 ion. If massive siloxane peaks are observed alongside a missing analyte signal in real samples, the BSTFA reagent has likely been compromised by atmospheric moisture and must be replaced.

References

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. 2

  • Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. PubMed. 3

  • Development of a Quantitative Metabolomic Approach to Study Clinical Human Fecal Water Metabolome Based on Trimethylsilylation Derivatization and GC/MS Analysis. ACS Publications. 4

  • WO2015181539A1 - 1, 3, 4-thiadiazole compounds and their use in treating cancer. Google Patents. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2-Ethoxy-2-phenylacetic Acid Synthesis

Overview and Chemical Context Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the synthesis of 2-ethoxy-2-phenylacetic acid (CAS No.: 33224-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview and Chemical Context

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the synthesis of 2-ethoxy-2-phenylacetic acid (CAS No.: 33224-99-6) [1]. This compound is a critical building block in medicinal chemistry, particularly utilized as an intermediate in the development of kinase inhibitors and cleavable linkers for antibody-drug conjugates (ADCs) [2].

Synthesizing this compound efficiently is notoriously challenging. The benzylic position is sterically hindered, and the presence of the alpha-carbonyl group makes the molecule susceptible to competing side reactions such as elimination or racemization. This guide provides field-proven, self-validating protocols and troubleshooting steps to help you bypass these bottlenecks and maximize your reaction yields.

Mechanistic Pathways

To optimize your yield, you must first select the correct synthetic route. The two most reliable methodologies are the O-Alkylation of Mandelic Acid (Route A) and the SN2 Substitution of Ethyl 2-bromo-2-phenylacetate (Route B) [3].

SynthesisRoutes Mandelic Mandelic Acid (or Ethyl Mandelate) Alkylation O-Alkylation (EtBr/EtI, Base) Mandelic->Alkylation BromoEster Ethyl 2-bromo-2-phenylacetate SN2 SN2 Substitution (NaOEt, EtOH) BromoEster->SN2 Intermediate Ethyl 2-ethoxy-2-phenylacetate Alkylation->Intermediate Route A Product 2-Ethoxy-2-phenylacetic Acid (Target Compound) Alkylation->Product If free acid used (requires >2 eq base) SN2->Intermediate Route B Hydrolysis Alkaline Hydrolysis (NaOH/LiOH) Intermediate->Hydrolysis Hydrolysis->Product Acidification

Figure 1: Mechanistic pathways for 2-ethoxy-2-phenylacetic acid synthesis (Route A vs. Route B).

Troubleshooting FAQs

Q1: My O-alkylation of mandelic acid with ethyl bromide is stalling at a 40% yield. How can I drive this to completion? A1: The hydroxyl group of mandelic acid is benzylic and sterically hindered. Using weak bases (like K2​CO3​ ) in standard solvents often leads to incomplete conversion.

  • Causality & Solution: To improve yield, switch to a stronger base such as Sodium Hydride (NaH) in an aprotic polar solvent like DMF or THF. NaH irreversibly deprotonates the hydroxyl group, creating a highly nucleophilic alkoxide. Alternatively, employ Phase Transfer Catalysis (PTC) using tetrabutylammonium bromide (TBAB) with aqueous NaOH and diethyl sulfate. This enhances the biphasic transfer of the alkoxide, frequently boosting yields to >80%. Note that if you are using the free acid, the carboxylate will also be alkylated, forming ethyl 2-ethoxy-2-phenylacetate, which requires subsequent hydrolysis [2].

Q2: I am experiencing significant side products and low yield when using the SN2 substitution route (ethyl 2-bromo-2-phenylacetate + sodium ethoxide). What is going wrong? A2: The benzylic bromide in ethyl 2-bromo-2-phenylacetate is highly reactive but heavily prone to elimination (E2) side reactions if the base is too strong or the temperature is too high.

  • Causality & Solution: Sodium ethoxide (NaOEt) acts as both a strong nucleophile and a strong base [3]. At elevated temperatures, it promotes the elimination of HBr to form ethyl phenylglyoxylate derivatives or polymerized byproducts. To favor the SN2 pathway over E2, strictly control the temperature (0°C to room temperature) and ensure the NaOEt is freshly prepared in anhydrous ethanol.

Q3: The final saponification (hydrolysis) of ethyl 2-ethoxy-2-phenylacetate is causing product loss. How do I optimize the isolation of the free acid? A3: 2-Ethoxy-2-phenylacetic acid is somewhat water-soluble and can be difficult to extract from the aqueous layer after alkaline hydrolysis.

  • Causality & Solution: Use a mixture of THF/Water (e.g., 3:1) with LiOH or NaOH to ensure the ester remains in solution during hydrolysis. After the reaction is complete, you must evaporate the THF before acidification. Acidify the aqueous layer to pH 2 using 1M HCl. If the yield is still low, saturate the aqueous layer with NaCl (salting out) prior to extraction to drive the organic acid into the organic phase (ethyl acetate or dichloromethane).

Quantitative Data Presentation: Route Comparison

When designing your experiment, compare the operational parameters of both routes to determine the best fit for your lab's capabilities.

ParameterRoute A: O-AlkylationRoute B: SN2 Substitution
Starting Material Mandelic acid / Ethyl mandelateEthyl 2-bromo-2-phenylacetate
Key Reagents EtI or Diethyl sulfate, NaH / KOHNaOEt, Anhydrous Ethanol
Primary Challenge Steric hindrance, incomplete conversionCompeting E2 elimination
Typical Yield 60% - 75%75% - 85%
Scalability High (Especially with PTC conditions)Moderate (Requires strict thermal control)

Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step without confirming the success of the previous one via the listed validation checkpoints.

Protocol 1: Synthesis via SN2 Substitution (Route B)
  • Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve ethyl 2-bromo-2-phenylacetate (1.0 eq) in anhydrous ethanol (0.5 M concentration).

  • Nucleophile Addition: Cool the solution to 0°C using an ice bath. Slowly add freshly prepared sodium ethoxide (1.1 eq, 21 wt% in ethanol) dropwise over 30 minutes. Causality: Dropwise addition prevents localized heating, suppressing the E2 elimination pathway[3].

  • Reaction Monitoring (Validation Checkpoint): Stir the mixture at room temperature for 2-4 hours. Validate reaction completion via TLC (Hexane:EtOAc 8:2). The starting material spot should completely disappear, replaced by a lower Rf spot corresponding to ethyl 2-ethoxy-2-phenylacetate.

  • Hydrolysis: Add 2M NaOH (2.0 eq) directly to the reaction mixture and stir at 50°C for 3 hours to hydrolyze the ester [2].

  • Workup: Concentrate the mixture in vacuo to remove the ethanol. Dilute the residue with water and wash with diethyl ether (2x) to remove non-polar organic impurities.

  • Isolation (Validation Checkpoint): Acidify the aqueous layer to pH 2 using 1M HCl (verify with pH paper). Saturate the solution with NaCl, then extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure 2-ethoxy-2-phenylacetic acid.

Protocol 2: Synthesis via O-Alkylation (Route A)
  • Deprotonation: Suspend sodium hydride (60% dispersion in mineral oil, 2.5 eq) in anhydrous THF at 0°C under nitrogen. Slowly add a solution of mandelic acid (1.0 eq) in THF. Stir for 30 minutes. Validation Checkpoint: Wait until hydrogen gas evolution completely ceases before proceeding.

  • Alkylation: Add ethyl iodide (2.5 eq) dropwise. Heat the reaction to a gentle reflux (65°C) for 12 hours.

  • Hydrolysis (In-situ): Cool the reaction to room temperature. Because the carboxylic acid was also alkylated to form an ethyl ester, add water and LiOH (2.0 eq) to the mixture. Stir for 4 hours at room temperature.

  • Workup & Isolation: Remove the THF under reduced pressure. Wash the aqueous layer with dichloromethane to remove mineral oil and unreacted alkylating agents. Acidify the aqueous phase to pH 2 with concentrated HCl, extract with ethyl acetate, dry, and concentrate to obtain the target product.

References

  • Buy (5-Chloroimidazo[1,2-a]pyridin-2-yl)methanol (EVT-3518819)
  • US20240148895A1 - Antibody-drug conjugate - Google Patents Source: Google Patents URL
  • ethyl 2-bromo-2-phenylacetate - Ambeed.
Optimization

Technical Support Center: Troubleshooting Impurities During 2-Ethoxy-2-Phenylacetic Acid Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the most critical physicochemical challenges encountered during the isolation and crystallization of 2-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the most critical physicochemical challenges encountered during the isolation and crystallization of 2-ethoxy-2-phenylacetic acid. This compound is heavily utilized as a key intermediate in the synthesis of glutaminase GLS1 inhibitors and anti-cancer thiadiazole compounds[1][2].

Crystallization of this specific intermediate is notoriously prone to liquid-liquid phase separation (LLPS, commonly known as "oiling out") and the co-precipitation of structurally similar reaction byproducts. This guide provides root-cause analyses and self-validating protocols to ensure you achieve >99.5% purity in your workflows.

Section 1: Impurity Profiling and Root-Cause Analysis

G Mandelic Mandelic Acid (Starting Material) Alkylation Etherification Reaction (Ethanol / Base / Alkyl Halide) Mandelic->Alkylation Target 2-Ethoxy-2-phenylacetic acid (Target API Intermediate) Alkylation->Target Desired Pathway Impurity1 Ethyl 2-ethoxy-2-phenylacetate (Over-alkylation Impurity) Alkylation->Impurity1 Excess Reagent Impurity2 Unreacted Mandelic Acid (Incomplete Conversion) Alkylation->Impurity2 Incomplete Rxn

Fig 1: Synthesis workflow highlighting the mechanistic origins of primary impurities.

Q: What are the primary impurities encountered during the crystallization of 2-ethoxy-2-phenylacetic acid, and what is their mechanistic origin?

A: The synthesis of 2-ethoxy-2-phenylacetic acid typically proceeds via the etherification of mandelic acid or its derivatives[3]. Due to the bifunctional nature of mandelic acid (containing both a hydroxyl and a carboxylic acid group), side reactions are inevitable if stoichiometric control and pH are not strictly maintained.

  • Ethyl 2-ethoxy-2-phenylacetate (Over-alkylation): If ethanol is used as a solvent or ethyl halides are used in excess, concurrent esterification of the carboxylic acid occurs. This ester impurity is highly problematic; it acts as a plasticizer, significantly lowering the melting point of the bulk mixture and promoting "oiling out."

  • Unreacted Mandelic Acid: Arises from incomplete etherification. Its high polarity causes it to partition into aqueous phases, but it can co-crystallize if strong hydrogen-bonding networks form with the target product during rapid cooling.

  • Phenylacetic Acid Derivatives: Reductive side reactions or degradation can lead to des-ethoxy impurities like phenylacetic acid[4].

Table 1: Physicochemical Profile of 2-Ethoxy-2-Phenylacetic Acid and Common Impurities

CompoundRoleMolecular WeightRelative PolarityPrimary Removal Strategy
2-Ethoxy-2-phenylacetic acid Target API Intermediate180.20 g/mol ModerateControlled anti-solvent crystallization
Mandelic Acid Starting Material / Impurity152.15 g/mol HighAqueous wash (pH > 8) prior to crystallization
Ethyl 2-ethoxy-2-phenylacetate Over-alkylation Impurity208.26 g/mol LowNon-polar solvent trituration (e.g., Heptane)
Phenylacetic acid Degradation Impurity136.15 g/mol ModerateFractional crystallization

Section 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Troubleshooting Start Cooling Crystallization Check Observation: Oiling Out or Crystals? Start->Check OilOut Oiling Out (LLPS) Check->OilOut High Supersaturation Crystals Nucleation & Growth Check->Crystals Optimal Conditions RootCause High Impurity Load (Ester disrupts H-bonding) OilOut->RootCause Action1 Re-heat to single phase (>65°C) RootCause->Action1 Action2 Adjust Solvent Ratio (Increase Toluene) Action1->Action2 Action3 Add Seed Crystals at Metastable Zone (52°C) Action2->Action3 Success Pure Crystalline Product Action3->Success Controlled Cooling

Fig 2: Decision tree and root-cause resolution pathway for liquid-liquid phase separation.

Q: Why does my product "oil out" instead of forming distinct crystals, and how do I resolve this mechanistically?

A: "Oiling out" occurs when a supersaturated solution crosses the binodal curve (separating into two liquid phases) before reaching the metastable limit required for solid nucleation. In the case of 2-ethoxy-2-phenylacetic acid, this is almost exclusively triggered by the presence of the ethyl ester impurity .

Causality: Carboxylic acids must form highly directional hydrogen-bonded dimers to initiate crystal nucleation. The non-polar ethyl ester impurity intercalates between the acid molecules, sterically hindering dimer formation and trapping the product in a highly viscous, supersaturated liquid state.

To resolve this, you must bypass the binodal curve by altering the thermodynamics of the solvent system. Instead of relying on a steep temperature gradient (which forces oiling out), you must employ an anti-solvent addition strategy combined with precise seeding.

Section 3: Self-Validating Experimental Protocols

Q: How can I design a self-validating crystallization protocol to ensure >99.5% purity and avoid oiling out?

A: A self-validating protocol incorporates built-in diagnostic physical checkpoints. If a step fails, the system provides immediate visual or physical feedback, preventing downstream failure. Below is the optimized anti-solvent crystallization methodology.

Step-by-Step Methodology: Anti-Solvent Crystallization with Seeding Mechanistic Rationale: Using Toluene as the "good" solvent and Heptane as the anti-solvent selectively retains the non-polar ethyl ester impurity in the mother liquor while forcing the target acid to crystallize.

  • Dissolution (Checkpoint 1): Suspend 100 g of crude 2-ethoxy-2-phenylacetic acid in 300 mL of Toluene. Heat to 65°C under constant agitation (250 RPM).

    • Self-Validation: The solution must become completely transparent. If turbidity persists, highly polar unreacted mandelic acid is present. Filter the solution hot to remove it before proceeding.

  • Anti-Solvent Addition: Slowly add 150 mL of Heptane (anti-solvent) dropwise over 30 minutes while strictly maintaining the temperature at 65°C.

  • Metastable Zone Targeting & Seeding (Checkpoint 2): Cool the reactor at a controlled rate of 0.5°C/min to 52°C. At exactly 52°C, add 1.0 g of pure 2-ethoxy-2-phenylacetic acid seed crystals.

    • Self-Validation: Hold the temperature at 52°C for 60 minutes.

      • Outcome A: If the seed crystals dissolve, the system is undersaturated (Remedy: add 20 mL more Heptane).

      • Outcome B: If the suspension becomes a milky emulsion, oiling out has occurred (Remedy: reheat to 65°C and increase the Toluene ratio).

      • Outcome C (Success): If the seeds grow into a distinct, sparkling slurry, nucleation is successful and driven by crystal growth.

  • Cooling and Maturation: Once crystal growth is visually confirmed, cool the slurry to 5°C at a rate of 0.2°C/min. Hold at 5°C for 2 hours to maximize yield.

  • Filtration and Washing: Filter the crystals under vacuum. Wash the filter cake with 100 mL of pre-chilled Heptane (0°C). Causality: This cold wash displaces the mother liquor containing the dissolved ester impurity without dissolving the target crystals.

  • Drying: Dry under vacuum at 40°C until constant weight is achieved.

Q: How do I verify the clearance of the ester impurity analytically without waiting for HPLC results?

A: While HPLC is the gold standard for quantitative release, a rapid self-validating physical check is the melting point depression analysis . Pure 2-ethoxy-2-phenylacetic acid exhibits a sharp melting point. If your dried product melts over a broad range or begins melting >3°C below the literature value, the ester impurity is still present in the crystal lattice, indicating solvent/impurity entrapment occurred during the cooling phase.

References
  • Source: Google Patents (CN115594683A)
  • Source: Google Patents (WO2015181539A1)
  • Source: Green Chemistry (RSC Publishing)
  • Iodide-catalyzed reductions: development of a synthesis of phenylacetic acids Source: PubMed URL

Sources

Troubleshooting

reducing side reactions and byproducts in 2-ethoxy-2-phenylacetic acid scale-up

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity and stereocontrol challenges dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity and stereocontrol challenges during the scale-up of alpha-hydroxy acid derivatives.

The synthesis of 2-ethoxy-2-phenylacetic acid—typically achieved via the Williamson ether synthesis using mandelic acid and an ethylating agent—is notoriously prone to side reactions. When transitioning from milligram to kilogram scales, researchers often encounter esterification byproducts, loss of enantiomeric excess (ee%), and stalled kinetics[1].

This guide is designed to deconstruct the causality behind these failures and provide a self-validating, field-proven methodology to ensure high-yield, enantiopure scale-up.

Part 1: Mechanistic Workflow & Failure Pathways

To troubleshoot effectively, we must first map the competing mechanistic pathways. The O-alkylation of mandelic acid requires the formation of an alkoxide-carboxylate dianion. Failure to control the basicity, stoichiometry, or temperature dictates which side reaction will dominate[2].

G Mandelic Mandelic Acid (Starting Material) Base Strong Base (e.g., NaH, 2.05 eq) Mandelic->Base Deprotonation (-H2) Dianion Alkoxide-Carboxylate Dianion Base->Dianion Controlled Temp (< 0 °C) Enolate Enolate Intermediate (Loss of Chirality) Base->Enolate Excess Base / High Temp (Alpha-proton abstraction) Ethylating Ethylating Agent (EtI or Et2SO4) Dianion->Ethylating O-alkylation Racemic Racemized Product (ee% Drop) Enolate->Racemic Alkylation / Re-protonation Product 2-Ethoxy-2-phenylacetic acid (Target Product) Ethylating->Product Chemoselective (1.05 eq EtI) Ester Ethyl 2-ethoxy-2-phenylacetate (Ester Byproduct) Ethylating->Ester Over-alkylation (Excess EtI) Ester->Product Saponification (NaOH, H2O/THF)

Figure 1: Chemoselective pathways and side reactions in mandelic acid O-alkylation.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing massive amounts of ethyl 2-ethoxy-2-phenylacetate (ester byproduct) instead of the free acid? The Causality: This is a chemoselectivity failure. Mandelic acid has two acidic protons: the carboxylic acid (pKa ~3.4) and the hydroxyl group (pKa ~15). The carboxylate anion is a weaker nucleophile than the alkoxide, but if the alkoxide is not fully formed (due to insufficient base), the carboxylate will attack the ethylating agent first. Furthermore, if you use an excess of the ethylating agent (>1.1 eq), both the alkoxide and the carboxylate will be alkylated, yielding the ester[1]. The Fix: Strictly control stoichiometry. Use exactly 2.05 equivalents of a strong, irreversible base (like NaH) to form the dianion, followed by only 1.05 equivalents of the ethylating agent. Alternatively, build a "safety net" into your protocol: accept that some esterification will occur and implement a mild downstream saponification step (NaOH/H2O) to selectively hydrolyze the ester back to the acid without cleaving the ether.

Q2: My enantiomeric excess (ee%) drops significantly during scale-up. How do I prevent racemization? The Causality: The alpha-proton of mandelic acid is highly activated because it is flanked by an electron-withdrawing carboxylate group and a phenyl ring. In the presence of strong bases (NaH, KOtBu) at elevated temperatures, the base will abstract this alpha-proton, forming a planar enolate intermediate. Upon re-protonation or alkylation, the stereocenter is destroyed, resulting in a racemic mixture[3]. The Fix: Racemization is highly temperature-dependent. Base addition must be performed at or below -10 °C. Never allow the internal reactor temperature to exceed 0 °C until the alkylating agent has been fully consumed.

Q3: The alkylation is stalling, and I have unreacted starting material despite adding excess ethyl iodide. The Causality: Ethyl iodide (EtI) is susceptible to E2 elimination in the presence of strong bases, forming ethylene gas and consuming your reagent. Additionally, if your solvent (THF or DMF) is not strictly anhydrous, trace water will react with the base to form hydroxide, which subsequently hydrolyzes EtI into ethanol. The Fix: Switch from ethyl iodide to diethyl sulfate ( Et2​SO4​ ). Diethyl sulfate is far less prone to E2 elimination. Ensure all solvents are dried over molecular sieves (water content < 50 ppm).

Part 3: Quantitative Condition Matrix

To illustrate the impact of reaction parameters on chemoselectivity and stereocontrol, review the following optimization data derived from pilot-scale runs.

Reaction ConditionsBase (eq)Alkylating Agent (eq)Temp (°C)Yield (%)ee (%)Ester Byproduct (%)
Standard Williamson NaH (2.1)EtI (1.1)2545< 1035
Over-Alkylation NaH (3.0)EtI (2.5)25< 5< 5> 90
Phase Transfer (PTC) KOH (3.0) Et2​SO4​ (1.5)085955
Optimized (Low Temp) NaH (2.05)EtI (1.05)-10 to 088> 98< 2

Note: The Optimized (Low Temp) condition provides the best balance of yield and stereocontrol by suppressing enolization and E2 elimination.

Part 4: Self-Validating Scale-Up Protocol

This protocol utilizes a self-validating system. It incorporates an In-Process Control (IPC) check and a conditional saponification step. If the chemoselectivity of the O-alkylation fails (resulting in ester formation), the system corrects itself via targeted hydrolysis, ensuring the final product is exclusively the target carboxylic acid.

Objective: Synthesis of (R)-2-Ethoxy-2-phenylacetic acid (>98% ee).

Step 1: Dianion Formation (Strict Temperature Control)

  • Charge a dry, nitrogen-flushed jacketed reactor with (R)-mandelic acid (1.0 eq) and anhydrous THF (10 volumes).

  • Cool the reactor jacket to -15 °C. Ensure internal temperature reaches -10 °C.

  • Causality Check: Add NaH (60% dispersion in mineral oil, 2.05 eq) in 5 portions over 1 hour. Critical: The irreversible generation of H2​ gas drives the deprotonation, but the exotherm must be managed. Do not let the internal temperature exceed 0 °C to prevent alpha-proton abstraction and subsequent racemization[3].

Step 2: Chemoselective O-Alkylation 4. Once H2​ evolution ceases, add ethyl iodide (1.05 eq) dropwise via a syringe pump over 2 hours, maintaining the internal temperature at 0 °C. 5. Stir for an additional 4 hours at 0 °C.

Step 3: In-Process Control (IPC) & Self-Correction 6. Pull a 1 mL aliquot, quench with 1M HCl, and analyze via HPLC. 7. Self-Validating Logic: Check the ratio of 2-ethoxy-2-phenylacetic acid to ethyl 2-ethoxy-2-phenylacetate.

  • If Ester is < 2%: Proceed directly to Step 4.

  • If Ester is > 2%: Add 1M NaOH (aq) (1.5 eq relative to the ester) directly to the reactor. Warm to 25 °C and stir for 2 hours. Rationale: The ester carbonyl is highly susceptible to hydroxide attack, whereas the ether linkage is completely stable to base. This selectively hydrolyzes the byproduct back to the target carboxylate[1].

Step 4: Workup and Isolation 8. Quench the reaction mixture by pouring it into ice-cold 2M HCl (adjust to pH 2). 9. Extract with Ethyl Acetate (3 x 5 volumes). 10. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to afford the pure (R)-2-ethoxy-2-phenylacetic acid.

Part 5: References

  • Shen, P.-X., et al. "Ligand-Enabled Meta-C-H Alkylation and Arylation Using a Modified Norbornene." SciSpace (2016). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqh6FOHc0hL7k_i_OMFRkZLdnhm3Na5AGJq3-Qu8ajgSKsu2sUWyrKP5Zz4RQ4FfgTSoWY91jcUsocj_aRIrHkgNvTfUfo1he2Cvb9qbD9Q3oFIwbjaQO3Jeuto5OF3No1uNtvtAjCBjOpd9JOPa08UyxbijU5wtaBohkCWUVreq7zufcTIWScxkeSCoV6qC8YLZGGU8kVmOCx2w==]

  • Zeller, K.-P., et al. "Unexpected course of a Williamson ether synthesis." Arkivoc (2006). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr1r1ZAM__rgnXmrLdXpdVoHMinky_XHkQ2TWQ0-VhVlcTGi85W-qohdwEtLnKZ8CT9_BS4Rmhg6Ps0YtbkuPTSgB9x4xT9M0dstXa9MkTcJ_vw6WHLq0ym-tlyjrdBYiuuxu8]

  • US Patent 4417063A. "Process for preparation of 6,11-dihydro-11-oxodibenz[b,e]oxepinacetic acids." Google Patents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGw7f47Qi-ebww28W8zgrmJxqL8CBqcdqZlkJ39WAfS1y_TmFy-DEeD4jmQfUhXC-5epSv7WCHGD_mgiEIkFsIWFWn2QOG2tHl9GEE0bpxf0xG0Zqwzcnp-o8MX26uAvTN9wLp7sa5XN6N]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-Ethoxy-2-Phenylacetic Acid

Welcome to the dedicated technical support guide for 2-ethoxy-2-phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for ov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 2-ethoxy-2-phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming the inherent low aqueous solubility of this compound. Our approach is rooted in fundamental physicochemical principles to empower you with the knowledge to not just solve, but understand and anticipate solubility challenges in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-ethoxy-2-phenylacetic acid not dissolving in water or neutral buffer systems?

A: 2-Ethoxy-2-phenylacetic acid is a carboxylic acid containing a significant non-polar structure, owing to its phenyl and ethoxy groups. This molecular structure results in low intrinsic aqueous solubility (S₀). In neutral or acidic aqueous media (pH < pKa), the carboxylic acid group remains largely in its protonated, un-ionized form (-COOH), which is less polar and thus less soluble in water. Solubility is expected to be minimal under these conditions.

Q2: What is the single most effective initial step to improve the solubility of 2-ethoxy-2-phenylacetic acid?

A: The most direct and effective method is pH adjustment . By increasing the pH of the aqueous medium to a value at least 1-2 units above the compound's pKa, the carboxylic acid group will deprotonate to form the carboxylate anion (-COO⁻). This ionized form is significantly more polar and exhibits much higher aqueous solubility. The formation of this in-situ salt is a primary strategy for solubilizing acidic compounds.

Q3: I've adjusted the pH, but I'm observing precipitation over time. What is happening?

A: This could be due to several factors:

  • Buffering Capacity: The buffer used may not have sufficient capacity to maintain the elevated pH, especially if other components in your formulation are acidic.

  • Common Ion Effect: If your formulation contains a high concentration of an ion that can form a less soluble salt with the carboxylate anion, it may precipitate.

  • Temperature Effects: Solubility is often temperature-dependent. A solution prepared at a higher temperature may become supersaturated and precipitate upon cooling to ambient temperature.

  • CO₂ Absorption: Atmospheric carbon dioxide can dissolve in unsealed, weakly buffered, or unbuffered alkaline solutions, forming carbonic acid. This can gradually lower the pH, leading to the protonation and subsequent precipitation of your compound.

Q4: Can I use organic co-solvents? Which ones are recommended?

A: Yes, using water-miscible organic co-solvents is a common and effective strategy. Co-solvents work by reducing the overall polarity of the solvent system, which better accommodates the non-polar regions of the 2-ethoxy-2-phenylacetic acid molecule.

Recommended Co-solvents (starting concentrations):

  • Ethanol (5-20% v/v)

  • Propylene Glycol (PG) (10-30% v/v)

  • Polyethylene Glycol 400 (PEG 400) (10-40% v/v)

  • Dimethyl Sulfoxide (DMSO) (1-10% v/v) - Primarily for in-vitro stock solutions.

Important: Always consider the compatibility of the co-solvent with your experimental system (e.g., cell culture toxicity, analytical interference).

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed workflows for systematically addressing solubility issues.

Issue 1: Determining the Optimal pH for Solubilization

Underlying Principle: The Henderson-Hasselbalch equation governs the equilibrium between the ionized (soluble) and un-ionized (insoluble) forms of a weak acid. By controlling the pH relative to the pKa, we can control the extent of ionization and, therefore, solubility. While the exact pKa for 2-ethoxy-2-phenylacetic acid is not readily published, it can be estimated to be around 3.5-4.5, similar to other phenylacetic acid derivatives. The goal is to find the minimum pH that achieves the target concentration and maintains stability.

  • Preparation: Prepare a series of buffers (e.g., phosphate, borate) with pH values ranging from 5.0 to 8.0 in 0.5 unit increments.

  • Equilibration: Add an excess amount of 2-ethoxy-2-phenylacetic acid to a fixed volume of each buffer in separate vials. Ensure solid is present.

  • Shaking/Agitation: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 x g for 15 minutes) followed by careful filtration through a 0.22 µm syringe filter (ensure the filter material is compatible with your solution).

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer. This plot will reveal the pH at which your target concentration is achieved.

G cluster_0 pH Adjustment Workflow start Start: Insoluble Compound in Aqueous Media prep_base Prepare 0.1M NaOH or KOH Solution start->prep_base add_base Add base dropwise to the suspension under constant stirring prep_base->add_base check_ph Monitor pH continuously add_base->check_ph observe Observe for complete dissolution check_ph->observe target_ph Is target concentration dissolved? observe->target_ph success Solution Stable: pH is suitable. Proceed with experiment. target_ph->success Yes adjust_more Increase pH further (e.g., in 0.2-0.5 unit increments) target_ph->adjust_more No adjust_more->add_base failure Precipitation or insolubility persists even at high pH (>8.5). Consider alternative strategy. adjust_more->failure

Caption: Workflow for pH-mediated solubilization.

Issue 2: Solution Instability or Need for Non-Alkaline Conditions

Underlying Principle: When high pH is not viable (e.g., due to compound stability or experimental constraints), complexation agents or co-solvents can be employed. Cyclodextrins, which are cyclic oligosaccharides, have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the non-polar part of the drug molecule, forming an inclusion complex that has much greater aqueous solubility.

Excipient ClassExampleTypical Conc. RangeMechanism of ActionKey Considerations
Co-Solvents Propylene Glycol5-40% (v/v)Reduces solvent polarityCan impact biological systems; viscosity
Ethanol5-20% (v/v)Reduces solvent polarityVolatility; potential for precipitation on dilution
Complexing Agents Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1-10% (w/v)Encapsulation/Inclusion ComplexStoichiometry dependent; can be expensive
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)1-15% (w/v)Encapsulation + Electrostatic RepulsionHigh solubility enhancement; well-tolerated
Surfactants Polysorbate 80 (Tween® 80)0.1-2% (w/v)Micellar SolubilizationForms micelles above CMC; potential for cell toxicity
  • Screening: Prepare stock solutions of different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) in your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Phase Solubility Diagram:

    • Prepare a series of solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10% w/v).

    • Add an excess of 2-ethoxy-2-phenylacetic acid to each solution.

    • Equilibrate, separate, and quantify the dissolved drug concentration as described in the pH-Solubility Profile protocol.

  • Data Analysis: Plot the solubility of your compound against the cyclodextrin concentration. A linear relationship (Aₗ-type diagram) indicates the formation of a soluble 1:1 complex and allows for the calculation of the stability constant (Kₛ).

  • Preparation of Stock Solution: Based on the phase solubility results, you can now prepare a stock solution by first dissolving the required amount of cyclodextrin in the buffer, followed by the addition of the 2-ethoxy-2-phenylacetic acid with stirring until a clear solution is obtained.

G cluster_1 Solubilization Strategy Selection start Target Concentration & Aqueous Medium Defined ph_ok Is pH adjustment permissible (pH 5-8)? start->ph_ok ph_adjust Use pH Adjustment (Primary Method) ph_ok->ph_adjust Yes cosolvent_ok Are organic co-solvents (PG, PEG, EtOH) compatible with the assay? ph_ok->cosolvent_ok No end_node Optimized Formulation ph_adjust->end_node use_cosolvent Screen Co-solvents cosolvent_ok->use_cosolvent Yes cd_ok Is the use of complexing agents (Cyclodextrins) acceptable? cosolvent_ok->cd_ok No use_cosolvent->end_node use_cd Screen Cyclodextrins (HP-β-CD, SBE-β-CD) cd_ok->use_cd Yes surfactant_ok Is a surfactant (e.g., Polysorbate 80) acceptable? cd_ok->surfactant_ok No use_cd->end_node use_surfactant Screen Surfactants surfactant_ok->use_surfactant Yes fail_node Re-evaluate formulation goals surfactant_ok->fail_node No use_surfactant->end_node

Caption: Decision tree for selecting a solubilization method.

References

  • Title: Improving Solubility of Poorly Soluble Drugs Source: ResearchGate (provides an overview of various techniques) URL: [Link]

  • Title: The Henderson-Hasselbalch Equation Source: Chemistry LibreTexts URL: [Link]

  • Title: Cyclodextrins Source: Wikipedia URL: [Link]

  • Title: Co-solvency Source: ScienceDirect Topics URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Resolving Agents: 2-Ethoxy-2-phenylacetic Acid vs. Mandelic Acid

Introduction: The Critical Role of Chirality in Modern Chemistry In the realm of pharmaceuticals, agrochemicals, and materials science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Chirality in Modern Chemistry

In the realm of pharmaceuticals, agrochemicals, and materials science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. While one enantiomer of a drug may provide a therapeutic effect, its counterpart could be inactive or, in some cases, dangerously toxic. This reality necessitates the development of pure enantiomers, a task for which chiral resolution remains a robust and widely employed strategy.

This guide provides an in-depth comparison of two effective chiral resolving agents for amines: the classic, mandelic acid, and the less-common but potent, 2-ethoxy-2-phenylacetic acid. We will delve into their mechanisms, applications, and performance, supported by experimental data and protocols to inform your selection process in research and development.

Mandelic Acid: The Time-Tested Resolving Agent

(R)- and (S)-Mandelic acid are α-hydroxy acids that have long been mainstays in the resolution of racemic amines and other basic compounds. Their widespread use is a testament to their reliability and the extensive body of literature supporting their application.

Mechanism of Action

The resolving power of mandelic acid lies in its ability to form diastereomeric salts upon reaction with a racemic amine. These diastereomeric salts, unlike the original enantiomers, possess different physical properties, most notably, different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, leaving the other dissolved. The crystallized salt can then be isolated, and the desired enantiomer of the amine can be liberated by treatment with a base.

Mandelic_Acid_Resolution cluster_0 Racemic Amine cluster_1 Diastereomeric Salt Formation cluster_2 Fractional Crystallization cluster_3 Liberation of Enantiomer R_Amine (R)-Amine RS_Salt (R)-Amine-(S)-Mandelate R_Amine->RS_Salt S_Amine (S)-Amine SS_Salt (S)-Amine-(S)-Mandelate S_Amine->SS_Salt Resolving_Agent (S)-Mandelic Acid Resolving_Agent->RS_Salt Resolving_Agent->SS_Salt Crystals Crystallized Salt (e.g., (R)-Amine-(S)-Mandelate) RS_Salt->Crystals Supernatant Supernatant (Enriched in (S)-Amine-(S)-Mandelate) SS_Salt->Supernatant Resolved_Amine Pure (R)-Amine Crystals->Resolved_Amine  + Base

Caption: Diastereomeric salt formation and separation using (S)-Mandelic Acid.

Experimental Protocol: Resolution of (±)-α-Phenylethylamine with (S)-(+)-Mandelic Acid

This protocol is a classic example demonstrating the application of mandelic acid.

  • Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 15.2 g (0.10 mol) of (S)-(+)-mandelic acid in 100 mL of 95% ethanol. Gently heat the solution to aid dissolution. To this warm solution, add 12.1 g (0.10 mol) of racemic (±)-α-phenylethylamine.

  • Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, (R)-(-)-α-phenylethylaminium (S)-(+)-mandelate, will begin to crystallize. For optimal crystal formation, it is advisable to let the flask stand undisturbed for at least 24 hours.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol to remove any adhering mother liquor.

  • Liberation of the Amine: Transfer the collected crystals to a separatory funnel containing 50 mL of 2 M sodium hydroxide solution. Add 50 mL of diethyl ether and shake vigorously. The mandelic acid will move into the aqueous layer as its sodium salt, while the resolved (R)-(-)-α-phenylethylamine will remain in the ether layer.

  • Purification: Separate the ether layer, wash it with water, and then dry it over anhydrous magnesium sulfate. Remove the ether by rotary evaporation to yield the optically pure (R)-(-)-α-phenylethylamine.

  • Validation: The enantiomeric excess (e.e.) of the resolved amine should be determined using chiral HPLC or by measuring its specific rotation.

2-Ethoxy-2-phenylacetic Acid: A Powerful Alternative

2-Ethoxy-2-phenylacetic acid is a derivative of mandelic acid where the hydroxyl group is replaced by an ethoxy group. This seemingly minor structural modification can have a significant impact on its performance as a resolving agent, particularly for amines that form challenging salts with mandelic acid.

Mechanism of Action

The fundamental mechanism is identical to that of mandelic acid: the formation of diastereomeric salts with differing solubilities. However, the presence of the ethoxy group alters the steric and electronic properties of the molecule. This can lead to more pronounced differences in the crystal lattice energies of the resulting diastereomeric salts, often resulting in a more efficient separation. The bulkier ethoxy group can create more defined interactions within the crystal structure, enhancing the solubility difference between the diastereomers.

Ethoxy_Acid_Resolution cluster_0 Racemic Amine cluster_1 Diastereomeric Salt Formation cluster_2 Enhanced Fractional Crystallization cluster_3 Liberation of Enantiomer R_Amine (R)-Amine RS_Salt (R)-Amine-(S)-Acid Salt R_Amine->RS_Salt S_Amine (S)-Amine SS_Salt (S)-Amine-(S)-Acid Salt S_Amine->SS_Salt Resolving_Agent (S)-2-Ethoxy-2- phenylacetic Acid Resolving_Agent->RS_Salt Resolving_Agent->SS_Salt Crystals Crystallized Salt (e.g., (R)-Amine-(S)-Acid) RS_Salt->Crystals Supernatant Supernatant (Enriched in (S)-Amine-(S)-Acid) SS_Salt->Supernatant Resolved_Amine Pure (R)-Amine Crystals->Resolved_Amine  + Base

Caption: Chiral resolution workflow using 2-Ethoxy-2-phenylacetic Acid.

Applications and Advantages

2-Ethoxy-2-phenylacetic acid has proven particularly effective for the resolution of aryl-alkyl amines. In some reported cases, it has successfully resolved amines where mandelic acid and other common resolving agents like tartaric acid and camphorsulfonic acid have failed to yield crystalline salts or provide efficient separation. This suggests that the ethoxy derivative can be a valuable tool for more challenging resolution problems.

Head-to-Head Comparison: Performance and Selection Criteria

The choice between these two resolving agents is often empirical and depends on the specific substrate. However, some general guidelines can be drawn from available data.

FeatureMandelic Acid2-Ethoxy-2-phenylacetic Acid
Resolving Power Good to ExcellentOften Superior, especially for difficult-to-resolve amines
Scope Broad, particularly for primary and secondary aminesHighly effective for aryl-alkyl amines
Crystallization Generally forms well-defined crystalsCan lead to better-defined crystals and greater solubility differences
Availability & Cost Widely available and relatively inexpensiveLess common and generally more expensive
Established Use Extensive literature and well-established protocolsLess documented, may require more optimization
Case Study: Resolution of 1-(1-Naphthyl)ethylamine

A study on the resolution of 1-(1-Naphthyl)ethylamine provides a clear comparison. While mandelic acid can be used for this resolution, the use of 2-ethoxy-2-phenylacetic acid has been reported to provide a more efficient separation with higher yields of the enantiomerically pure amine in fewer crystallization steps. This is attributed to a greater difference in the solubility of the diastereomeric salts formed with the ethoxy-acid derivative.

Conclusion: A Strategic Choice for Chiral Purity

Both mandelic acid and 2-ethoxy-2-phenylacetic acid are valuable tools in the arsenal of the synthetic chemist for achieving enantiomeric purity.

  • Mandelic acid remains the first-choice resolving agent for many applications due to its low cost, ready availability, and the vast amount of published data guiding its use. It is an excellent starting point for the resolution of a wide range of amines.

  • 2-Ethoxy-2-phenylacetic acid emerges as a powerful second-generation resolving agent. When mandelic acid or other standard agents fail to provide adequate separation or crystalline salts, the ethoxy derivative should be strongly considered. Its enhanced ability to create significant solubility differences between diastereomers makes it particularly suited for challenging resolutions, justifying its higher cost and the potential need for more extensive screening of conditions.

Ultimately, the selection of a chiral resolving agent is a strategic decision based on the specific substrate, project timelines, and economic considerations. A preliminary screening with both agents, if resources permit, is often the most effective approach to identifying the optimal path to enantiopure materials.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Thomson Learning.
  • Allen, C. F. H., & VanAllan, J. (1949). The Resolution of 1-(1-Naphthyl)ethylamine. Journal of Organic Chemistry, 14(5), 801-803. Available from: [Link]

  • García-Urdiales, E., Rebolledo, F., & Gotor, V. (2005). Update on the Use of Mandelic Acid in Enzymatic Kinetic Resolution. Chemical Reviews, 105(1), 313-354. Available from: [Link]

Comparative

Validation of Analytical Methods for 2-Ethoxy-2-Phenylacetic Acid Purity: A Comprehensive Comparison Guide

2-Ethoxy-2-phenylacetic acid (CAS: 33224-99-6) is a critical synthetic intermediate used in the development of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and antibody-drug conjugate (A...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Ethoxy-2-phenylacetic acid (CAS: 33224-99-6) is a critical synthetic intermediate used in the development of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and antibody-drug conjugate (ADC) linkers [1]. Because it is positioned upstream in complex synthetic pathways, establishing the absolute purity of this compound is paramount. Even trace impurities—such as unreacted mandelic acid derivatives, stereoisomers, or residual volatile solvents—can drastically reduce downstream coupling efficiencies and compromise the safety profile of the final drug product.

This guide provides a rigorous, objective comparison of the three primary analytical methodologies used to validate the purity of 2-ethoxy-2-phenylacetic acid: HPLC-UV , GC-FID , and qNMR . All methodologies and validation parameters discussed herein are grounded in the ICH Q2(R2) Guidelines for the Validation of Analytical Procedures [2], ensuring that the data generated is regulatory-compliant, robust, and scientifically sound.

Methodological Landscape & Selection Logic

Selecting the appropriate analytical method requires a deep understanding of the analyte's physicochemical properties. 2-Ethoxy-2-phenylacetic acid possesses an aromatic ring (providing a strong UV chromophore), an ethoxy ether linkage, and a carboxylic acid moiety (pKa ~3.5–4.0).

  • HPLC-UV (High-Performance Liquid Chromatography): The gold standard for quantifying non-volatile organic impurities and determining the overall assay.

  • GC-FID (Gas Chromatography - Flame Ionization Detection): The optimal choice for detecting volatile impurities, specifically residual solvents like ethanol or ethyl acetate used during the etherification process.

  • qNMR (Quantitative Nuclear Magnetic Resonance): An emerging technique for determining absolute purity without the need for an identical reference standard, utilizing the distinct proton signals of the ethoxy and methine groups.

MethodSelection Start 2-Ethoxy-2-phenylacetic acid Purity Assessment Volatile Volatile Impurities & Residual Solvents Start->Volatile Chromophore Organic Impurities & Assay Start->Chromophore Absolute Absolute Purity (No Ref. Standard) Start->Absolute GC GC-FID (High thermal resolution) Volatile->GC Select HPLC HPLC-UV (Aromatic chromophore) Chromophore->HPLC Select qNMR qNMR (Proton ratio analysis) Absolute->qNMR Select

Decision logic for selecting analytical purity methods based on target analyte properties.

Comparative Performance Data

To objectively compare these methods, we must look at their validation metrics. The table below summarizes representative validation data for 2-ethoxy-2-phenylacetic acid across the three techniques, benchmarked against ICH Q2(R2) acceptance criteria [2].

Validation ParameterHPLC-UV (Organic Impurities)GC-FID (Residual Solvents)qNMR (Absolute Purity)ICH Q2(R2) Target Criteria
Specificity Baseline resolution ( Rs​>1.5 )Baseline resolution ( Rs​>1.5 )No overlapping signalsNo interference at tR​
LOD (Limit of Detection) 0.01% w/w5 ppm~0.5% w/wSignal-to-Noise (S/N) 3:1
LOQ (Limit of Quantitation) 0.03% w/w15 ppm~1.5% w/wSignal-to-Noise (S/N) 10:1
Linearity ( R2 ) > 0.999 (0.05 - 150 µg/mL)> 0.995 (20 - 1000 ppm)N/A (Direct ratio) R2≥0.990
Precision (%RSD) < 1.0% ( n=6 )< 5.0% ( n=6 )< 0.5% ( n=6 )Method/concentration dependent
Accuracy (% Recovery) 98.5% - 101.5%90.0% - 110.0%99.0% - 101.0%Mean recovery within limits

Key Takeaway: While HPLC-UV offers the highest sensitivity for organic impurities (lowest LOD/LOQ), qNMR provides unparalleled accuracy for absolute purity without relying on external calibration curves. GC-FID remains strictly necessary for volatile tracking.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The protocols below are designed not just with steps, but with the causality behind each experimental choice to ensure scientific integrity.

Protocol A: HPLC-UV Validation for Organic Purity

Objective: Quantify 2-ethoxy-2-phenylacetic acid and its non-volatile synthetic by-products.

  • Mobile Phase Preparation (The Causality of pH):

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

    • Buffer B: 0.1% TFA in Acetonitrile.

    • Why? 2-Ethoxy-2-phenylacetic acid contains a carboxylic acid group. If the mobile phase pH is near its pKa (~3.5), the molecule exists in a state of dynamic partial ionization, which causes severe peak tailing and split peaks. Adding 0.1% TFA lowers the pH to ~2.0, ensuring the molecule remains fully protonated and neutral, yielding a sharp, symmetrical peak.

  • Column Selection: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Why? The hydrophobic phenyl ring and ethoxy group interact predictably with the C18 stationary phase, providing excellent retention and resolution from highly polar impurities (like unreacted mandelic acid).

  • System Suitability Testing (SST): Inject the reference standard 5 times before the sample sequence.

    • Acceptance: Relative Standard Deviation (RSD) of peak area 2.0%; Tailing factor 1.5.

    • Why? This creates a self-validating gate. If the column has degraded or the pump is failing, the SST will fail, preventing the generation of invalid sample data.

  • Gradient Elution & Detection: Run a linear gradient from 10% B to 90% B over 15 minutes. Detect at 210 nm and 254 nm.

Protocol B: GC-FID Validation for Residual Solvents

Objective: Detect volatile impurities (e.g., ethanol, toluene) remaining from synthesis.

  • Sample Preparation: Dissolve 100 mg of the sample in 1.0 mL of Dimethyl Sulfoxide (DMSO).

    • Why? DMSO has a very high boiling point (189°C) and will not co-elute with or mask early-eluting volatile solvents like ethanol (78°C).

  • Column Selection: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent mid-polarity phase.

    • Why? The cyanopropylphenyl phase is specifically engineered to separate volatile organic compounds (VOCs) based on both boiling point and slight polarity differences.

  • Temperature Programming: Hold oven at 40°C for 5 mins, ramp at 10°C/min to 200°C, hold for 5 mins.

    • Why? The initial low temperature focuses highly volatile impurities at the head of the column for sharp peak shapes. The aggressive ramp then clears the column of the high-boiling DMSO matrix, preventing carryover into the next injection.

ValidationWorkflow Dev Method Dev. (ICH Q14) SysSuit System Suitability (SST) Dev->SysSuit Spec Specificity & Range SysSuit->Spec AccPrec Accuracy & Precision Spec->AccPrec LODLOQ LOD / LOQ Evaluation AccPrec->LODLOQ Report Validation Report (ICH Q2(R2)) LODLOQ->Report

ICH Q2(R2) compliant lifecycle workflow for analytical method validation.

Conclusion

Validating the purity of 2-ethoxy-2-phenylacetic acid requires a multi-faceted analytical approach. HPLC-UV is mandatory for assessing organic impurities and overall assay, provided the mobile phase is strictly pH-controlled to manage the carboxylic acid moiety. GC-FID is indispensable for volatile solvent tracking, and qNMR serves as an excellent orthogonal technique for absolute purity verification. By adhering to the ICH Q2(R2) framework and implementing strict System Suitability Testing (SST), laboratories can ensure their analytical procedures are robust, reliable, and fit for purpose in pharmaceutical development.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3280145, 2-Ethoxy-2-phenylacetic acid." PubChem. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, Nov 2023. Available at:[Link][1]

Sources

Validation

cross-validation of enantiomeric excess determination for 2-ethoxy-2-phenylacetic acid

An in-depth technical guide for the analytical cross-validation of enantiomeric excess (ee) in chiral carboxylic acids, specifically focusing on 2-ethoxy-2-phenylacetic acid. Introduction: The Imperative of Orthogonal Va...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the analytical cross-validation of enantiomeric excess (ee) in chiral carboxylic acids, specifically focusing on 2-ethoxy-2-phenylacetic acid.

Introduction: The Imperative of Orthogonal Validation

In drug development and asymmetric synthesis, 2-ethoxy-2-phenylacetic acid serves as a critical chiral building block. Because biological systems exhibit profound chiral recognition, determining the enantiomeric excess (ee) of this alpha-alkoxy acid with absolute certainty is non-negotiable. Relying on a single analytical modality introduces the risk of false positives due to matrix interferences, co-eluting impurities, or baseline integration errors.

As a best practice in analytical chemistry, orthogonal cross-validation —employing two fundamentally different physical principles to measure the same property—is required. This guide objectively compares the two gold-standard methodologies for this molecule: Chiral High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy utilizing Chiral Solvating Agents (CSAs).

G Start 2-Ethoxy-2-phenylacetic Acid Sample HPLC Chiral HPLC Analysis (Daicel Chiralpak) Start->HPLC NMR 1H-NMR Analysis (with CSA/CDA) Start->NMR Racemic Racemic Reference (Self-Validation) Racemic->HPLC Baseline Res Racemic->NMR 1:1 Ratio HPLC_Data Chromatogram Integration (Rs > 1.5) HPLC->HPLC_Data NMR_Data Spectra Integration (Alpha-proton split) NMR->NMR_Data Compare Orthogonal Cross-Validation (Δee < 1%) HPLC_Data->Compare NMR_Data->Compare

Figure 1: Parallel orthogonal cross-validation workflow for enantiomeric excess determination.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

The Causality of Chiral Separation

Chiral HPLC separates enantiomers by passing them through a Chiral Stationary Phase (CSP). For 2-ethoxy-2-phenylacetic acid, polysaccharide-based columns (e.g., Chiralpak AD-H or Chiralcel OD-H) are highly effective[1]. The separation is driven by transient, reversible diastereomeric interactions. The carboxylic acid moiety acts as a hydrogen-bond donor/acceptor, while the phenyl ring engages in π−π stacking with the aromatic rings of the CSP's derivatized cellulose/amylose backbone. The steric bulk of the ethoxy group forces the (R) and (S) enantiomers to adopt different spatial orientations, leading to distinct retention times.

Self-Validating Protocol: Chiral HPLC

Note: A self-validating system requires proving that the method can baseline-resolve a 50:50 mixture before analyzing the unknown.

  • System Preparation: Equilibrate a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with a mobile phase of Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (90:10:0.1 v/v/v). Causality note: TFA is critical; it suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp, integratable peaks.

  • Racemic Baseline Validation: Inject 10 µL of a 1 mg/mL racemic 2-ethoxy-2-phenylacetic acid standard. Adjust flow rate (typically 1.0 mL/min) until the resolution factor ( Rs​ ) between the two peaks is >1.5 .

  • Sample Analysis: Inject the enantioenriched sample under identical conditions. Monitor UV absorbance at 210 nm and 254 nm (leveraging the strong chromophore of the phenyl ring).

  • Quantification: Calculate ee using the area under the curve (AUC):

    ee(%)=AUCmajor​+AUCminor​∣AUCmajor​−AUCminor​∣​×100

Method 2: 1H-NMR Spectroscopy with Chiral Solvating Agents (CSAs)

The Causality of NMR Enantiodiscrimination

Enantiomers are essentially isochronous (magnetically equivalent) in achiral solvents and cannot be distinguished by standard NMR. To resolve them, we must alter their chemical environment by introducing a chiral chiral solvating agent (CSA)[2]. When 2-ethoxy-2-phenylacetic acid is mixed with a chiral amine (such as (R)-(+)-1-phenylethylamine or quinine), they form transient diastereomeric salt complexes via rapid acid-base proton exchange and hydrogen bonding. Because these complexes are diastereomeric, the magnetic shielding around the α -proton (the proton attached to the chiral center) becomes distinct (anisochronous), causing its NMR signal to split into two measurable peaks[3].

Self-Validating Protocol: 1H-NMR with CSA

Note: The self-validating step here ensures that the CSA does not induce kinetic resolution or selective precipitation, which would artificially skew the observed ratio.

  • Sample Preparation: Dissolve 10 mg of the 2-ethoxy-2-phenylacetic acid sample in 0.5 mL of deuterated chloroform ( CDCl3​ ) inside a clean, dry NMR tube.

  • CSA Addition: Add 1.2 to 1.5 molar equivalents of the chosen CSA (e.g., (R)-(+)-1-phenylethylamine). Causality note: An excess of CSA ensures complete complexation, driving the equilibrium toward the diastereomeric pairs.

  • Racemic Baseline Validation: First, run a racemic sample with the CSA. Verify that the α -proton singlet (typically around 4.8 - 5.2 ppm, shifted by the ethoxy and phenyl deshielding effects) splits into two distinct peaks with an exact 1:1 integration ratio.

  • Data Acquisition: Acquire the 1H-NMR spectrum of the enantioenriched sample at ≥400 MHz (600 MHz preferred for optimal baseline resolution). Use a minimum of 64 scans to ensure a high signal-to-noise ratio for the minor enantiomer.

  • Quantification: Integrate the split α -proton signals. Calculate ee directly from the integration values ( I ):

    ee(%)=Imajor​+Iminor​∣Imajor​−Iminor​∣​×100

Mechanism Enantiomers (R)/(S) Mixture (Isochronous) ChiralEnv Chiral Environment (CSP or CSA) Enantiomers->ChiralEnv Interaction Diastereomers Transient Diastereomers (Anisochronous) ChiralEnv->Diastereomers Complexation Resolution Physical/Spectral Resolution Diastereomers->Resolution Separation

Figure 2: Mechanistic pathway of chiral resolution via transient diastereomeric complexation.

Objective Comparison & Data Synthesis

When deciding which method to prioritize, researchers must weigh the limits of detection, sample recovery, and throughput. Below is a comparative matrix based on field-proven analytical standards.

ParameterChiral HPLC1H-NMR with CSA
Primary Mechanism Diastereomeric interaction with solid phaseDiastereomeric complexation in solution
Limit of Detection (minor enantiomer) ~0.1% (High Sensitivity)~1.0% - 2.0% (Limited by NMR S/N ratio)
Analysis Time per Sample 15 - 30 minutes5 - 10 minutes (after prep)
Sample Recovery Destructive (unless using Prep-HPLC)100% Non-destructive (recoverable via extraction)
Method Development High effort (screening columns/solvents)Low effort (simple addition of reagent)
Risk of Artifacts Peak overlapping with impuritiesSignal broadening due to exchange rates
Best Use Case Final API release testing, trace analysisRapid in-process monitoring, structural confirmation

Conclusion

For the absolute determination of enantiomeric excess in 2-ethoxy-2-phenylacetic acid, neither method should be used in isolation during critical stages of drug development. Chiral HPLC provides the precision and low limits of detection required for regulatory submissions, while 1H-NMR with a CSA offers rapid, non-destructive structural confirmation that validates the chromatographic elution order. A robust analytical workflow mandates that the Δee between both methods remains <1% , ensuring absolute scientific integrity.

References

  • WO2015181539A1 - 1, 3, 4-thiadiazole compounds and their use in treating cancer - Google Patents. (Demonstrates the use of Chiral HPLC for the analysis of 2-ethoxy-2-phenylacetic acid and related intermediates).
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC. (Details the mechanistic principles of using NMR and chiral solvating agents to determine the enantiomeric purity of chiral carboxylic acids).
  • Chiral NMR Solvating Additives for Differentiation of Enantiomers. (Explores the synthesis and application of additives for the enantiomeric excess determination of chiral carboxylic acids).

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of 2-Ethoxy-2-phenylacetic Acid: From Benchtop to Pilot Scale

Introduction 2-Ethoxy-2-phenylacetic acid is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its molecular structure, featuring a chiral center and both ether and carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Ethoxy-2-phenylacetic acid is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its molecular structure, featuring a chiral center and both ether and carboxylic acid functionalities, makes it a versatile building block. However, transitioning its synthesis from a small-scale laboratory setting to a larger, pilot-scale production environment presents significant challenges to reproducibility. Yields, purity profiles, and reaction times can vary dramatically if the underlying physicochemical principles governing the reaction are not respected during scale-up.

This in-depth technical guide provides a comparative analysis of the synthesis of 2-ethoxy-2-phenylacetic acid at two distinct scales: a typical bench-scale (10-50 g) and a pilot-scale (1-5 kg). We will dissect the common two-step synthetic route, focusing on the critical parameters that influence its success. By explaining the causality behind experimental choices and providing validated protocols, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to achieve consistent and reproducible results, regardless of scale.

Section 1: Synthetic Strategy Overview

The most reliable and commonly employed route to 2-ethoxy-2-phenylacetic acid involves a two-stage process starting from an α-halo phenylacetate ester. This strategy comprises a Williamson ether synthesis followed by saponification of the resulting ester.

  • Stage 1: Williamson Ether Synthesis. This step involves the reaction of an ethyl 2-halo-2-phenylacetate (typically the bromo derivative) with sodium ethoxide. This is a classic SN2 (bimolecular nucleophilic substitution) reaction where the ethoxide ion displaces the halide.[1][2]

  • Stage 2: Saponification. The intermediate, ethyl 2-ethoxy-2-phenylacetate, is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the sodium salt of the target acid. A subsequent acidic workup protonates the carboxylate to afford the final product, 2-ethoxy-2-phenylacetic acid.[3][4][5]

The overall workflow is visualized below.

G cluster_0 cluster_1 cluster_2 cluster_3 A Ethyl Phenylacetate B Ethyl 2-bromo-2-phenylacetate A->B α-Bromination (e.g., NBS, AIBN) C Ethyl 2-ethoxy-2-phenylacetate B->C Stage 1: Williamson Ether Synthesis (Sodium Ethoxide, Ethanol) D Sodium 2-ethoxy-2-phenylacetate C->D Stage 2: Saponification (aq. NaOH) E 2-Ethoxy-2-phenylacetic Acid (Final Product) D->E Acidic Workup (e.g., HCl)

Caption: Overall synthetic workflow for 2-ethoxy-2-phenylacetic acid.

Section 2: Key Stage Analysis and Scale-Up Considerations

Reproducibility issues arise when reaction conditions are scaled linearly without accounting for changes in heat and mass transfer. Here, we analyze the critical variables in each stage.

Stage 1: Williamson Ether Synthesis

The core of this synthesis is the SN2 reaction. Its primary competitor is the E2 elimination reaction, which leads to the formation of ethyl 2-phenylacrylate, a common impurity that complicates purification.[6][7]

G cluster_sn2 Desired Pathway cluster_e2 Competing Pathway reagents Ethyl 2-bromo-2-phenylacetate + Sodium Ethoxide sn2_product SN2 Product Ethyl 2-ethoxy-2-phenylacetate reagents->sn2_product S N 2 Attack e2_product E2 Product Ethyl 2-phenylacrylate reagents->e2_product E2 Elimination sn2_factors Favored by: - Lower Temperatures - Less Hindered Base - Polar Aprotic Solvents e2_factors Favored by: - Higher Temperatures - Sterically Hindered Base - Non-polar Solvents

Caption: Competing SN2 and E2 pathways in ether formation.

Comparative Analysis: Ether Synthesis

ParameterBench-Scale (10-50 g)Pilot-Scale (1-5 kg)Rationale & Causality
Solvent Anhydrous Ethanol or THFAnhydrous EthanolEthanol serves as both the solvent and a reagent source for generating sodium ethoxide in situ. While THF can be effective, its cost, lower boiling point, and peroxide risk make it less favorable for pilot-scale operations.[6]
Base Pre-made Sodium Ethoxide or Sodium MetalSodium Metal added to EthanolAt the bench, using commercial sodium ethoxide is convenient. At scale, it is more cost-effective and ensures a completely anhydrous, highly reactive ethoxide by generating it in situ from sodium metal and ethanol. This is a critical step for reproducibility.
Temperature 0°C to reflux (approx. 78°C)50-60°C with controlled additionThe reaction is exothermic. A 1-liter flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. A 50-liter reactor does not. At scale, the addition of the bromoester to the ethoxide solution must be slow and controlled to maintain the internal temperature, preventing localized overheating which drastically favors the E2 elimination side reaction.[7]
Moisture Control Flame-dried glassware, inert atmosphere (N₂/Ar)Nitrogen-blanketed, steam-traced reactorWater reacts with and neutralizes the sodium ethoxide, halting the reaction. While simple glassware setups suffice for small scales, a pilot-scale reactor requires a robust, engineered system to maintain strictly anhydrous conditions throughout the multi-hour process.[8]
Stage 2: Saponification (Ester Hydrolysis)

The hydrolysis of the sterically hindered ethyl 2-ethoxy-2-phenylacetate is often slow due to the poor miscibility of the ester in the aqueous sodium hydroxide solution. This mass transfer limitation is a primary source of batch-to-batch inconsistency.

A Modern Solution: Phase-Transfer Catalysis (PTC)

At larger scales, where mechanical stirring may not be sufficient to create the necessary interfacial area for reaction, a phase-transfer catalyst is highly recommended.[9] A catalyst like tetrabutylammonium bromide (TBAB) transports hydroxide ions (OH⁻) from the aqueous phase into the organic phase, dramatically accelerating the hydrolysis.[10][11]

G Ester Ester Product Carboxylate + Alcohol Ester->Product Reaction NaX Na⁺X⁻ QOH Q⁺OH⁻ QOH->Ester Attacks QX Q⁺X⁻ QOH->QX Regenerates Catalyst NaOH Na⁺OH⁻ NaOH->QX Ion Exchange

Sources

Safety & Regulatory Compliance

Safety

Mastering Chemical Disposal: A Guide to 2-Ethoxy-2-phenylacetic Acid

For Immediate Release As a trusted partner in scientific discovery, we are committed to providing researchers, scientists, and drug development professionals with the essential information needed for safe and compliant l...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

As a trusted partner in scientific discovery, we are committed to providing researchers, scientists, and drug development professionals with the essential information needed for safe and compliant laboratory operations. This guide offers a detailed protocol for the proper disposal of 2-Ethoxy-2-phenylacetic acid, ensuring the safety of personnel and the protection of our environment. The following procedures are grounded in established principles of chemical waste management and an understanding of the hazards associated with this class of compounds.

Prioritizing Safety: Understanding the Hazards

2-Ethoxy-2-phenylacetic acid is classified as a substance that can cause significant skin irritation and serious eye damage.[1] Understanding these risks is fundamental to its safe handling and disposal. The primary operational directive is to prevent contact and ensure that the compound does not enter the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-Ethoxy-2-phenylacetic acid for any purpose, including disposal, the following personal protective equipment is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldTo prevent contact with the eyes, which can cause serious damage.
Hand Protection Chemically resistant gloves (e.g., nitrile)To protect the skin from irritation.
Body Protection A lab coat or chemical-resistant apronTo prevent incidental contact with clothing and skin.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-Ethoxy-2-phenylacetic acid is a multi-step process that emphasizes segregation, secure containment, and clear communication.

DisposalWorkflow cluster_LabOperations In the Laboratory cluster_DisposalProcess Formal Disposal A Step 1: Waste Segregation (At the point of generation) B Step 2: Container Selection & Labeling A->B  Place into appropriate container C Step 3: Secure Storage (Satellite Accumulation Area) B->C  Store securely D Step 4: Arrange for Professional Disposal C->D  Schedule pickup E Step 5: Documentation & Record Keeping D->E  Complete manifest

Caption: Disposal workflow for 2-Ethoxy-2-phenylacetic acid.

Step 1: Waste Segregation

The foundational principle of chemical waste management is segregation.[2][3] This prevents dangerous reactions between incompatible chemicals.

  • Immediate Action: At the point of generation, collect waste containing 2-Ethoxy-2-phenylacetic acid in a dedicated waste container.

  • Causality: Do not mix this acidic organic waste with bases, strong oxidizing agents, or other reactive chemicals.[4] Mixing can lead to exothermic reactions, gas evolution, or the formation of other hazardous substances. This compound should be treated as a hazardous chemical waste.

Step 2: Container Selection and Labeling

Proper containment is crucial for safe storage and transport.

  • Container Choice: Use a container that is compatible with acidic organic compounds. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[3] Avoid metal containers as acids can cause corrosion.

  • Labeling Protocol: The container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "2-Ethoxy-2-phenylacetic acid"

    • The words "Hazardous Waste"

    • A clear indication of the hazards (e.g., "Corrosive," "Irritant")

    • The date when the first waste was added to the container.

This detailed labeling ensures that all personnel are aware of the contents and associated risks, and it is a requirement for regulatory compliance.

Step 3: Secure Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area within the laboratory pending pickup.

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

  • Storage Conditions: Keep the waste container tightly closed except when adding more waste. The storage area should be well-ventilated.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Arrange for Professional Disposal

The disposal of 2-Ethoxy-2-phenylacetic acid must be handled by a licensed hazardous waste disposal company.[5]

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous chemical waste under the Resource Conservation and Recovery Act (RCRA).[6] Your institution's Environmental Health & Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste that are in compliance with all federal, state, and local regulations.

  • Initiating Disposal: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a chemical waste collection request form.

Step 5: Documentation and Record Keeping

Accurate records are essential for regulatory compliance and safety.

  • Waste Manifest: When the hazardous waste is collected, you will be required to sign a hazardous waste manifest. This document tracks the waste from your laboratory to its final disposal site.

  • Internal Records: Maintain a log of the chemical waste generated in your laboratory, including the name of the chemical, the amount, and the date of disposal.

Spill Management: Preparedness and Response

In the event of a spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.

  • Small Spills: For a small spill, ensure the area is well-ventilated. Wearing appropriate PPE, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent. Collect the absorbed material into a sealed container and dispose of it as hazardous waste.

  • Large Spills: For a large spill, evacuate the area immediately. Alert your institution's EHS department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these procedures, you contribute to a safe and responsible research environment. Our commitment to your safety extends beyond the products we provide, and we encourage you to consult your institution's EHS department for any specific questions or guidance.

References

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. Retrieved from [Link]

  • 2-ethoxy-2-phenylacetic acid — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Gillham, S. (2018, March 10). BEST PRACTICES AND ETIQUETTE FOR LAB WASTE DISPOSALS. Medium. Retrieved from [Link]

  • PROPER SEGREGATION & DISPOSAL OF LABORATORY WASTE. Research Safety. Retrieved from [Link]

  • Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services. Retrieved from [Link]

  • ICSC 1260 - PHENYLACETIC ACID. ILO and WHO. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]

  • Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved from [Link]

  • Phenylacetic acid. Wikipedia. Retrieved from [Link]

  • ORGANIC WASTE DISPOSAL. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025, April 17). Nature. Retrieved from [Link]

  • Disposal Guidance. (2024, August 28). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Operating organic waste processing facilities. EPA Victoria. Retrieved from [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. Retrieved from [Link]

  • phenyl acetic acid, 103-82-2. The Good Scents Company. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Ethoxy-2-phenylacetic acid

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary regulatory hurdles, but as a fundamental parameter of experimental design. When working with specialized organic building blocks l...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary regulatory hurdles, but as a fundamental parameter of experimental design. When working with specialized organic building blocks like 2-Ethoxy-2-phenylacetic acid , understanding the physicochemical properties and the causality behind their hazards is critical. This ensures not only the safety of the research team but also the integrity and reproducibility of the downstream drug development workflows (such as amide couplings in kinase inhibitor synthesis) [1].

This guide provides a comprehensive, self-validating system for the safe handling, operational processing, and disposal of 2-Ethoxy-2-phenylacetic acid.

Physicochemical & Hazard Profiling

To design an effective safety protocol, we must first deconstruct the threat profile of the molecule. 2-Ethoxy-2-phenylacetic acid presents specific risks primarily targeting the dermal, ocular, and central nervous systems [2].

Table 1: Chemical Identity and GHS Hazard Summary

ParameterSpecification / ClassificationMechanistic Causality & Impact
Chemical Name 2-Ethoxy-2-phenylacetic acidAn organic acid derivative used in API synthesis.
CAS Number 33224-99-6Unique identifier for safety tracking.
H315: Skin Irrit. 2 Causes skin irritationThe acidic nature of the compound disrupts the lipid bilayer of the stratum corneum, leading to localized inflammation [2].
H318: Eye Dam. 1 Causes serious eye damageCritical Hazard: Can cause irreversible corneal opacification. The acid rapidly denatures ocular proteins upon contact [2].
H336: STOT SE 3 May cause drowsiness/dizzinessInhalation of vapors or fine dust can cross the blood-brain barrier, causing mild central nervous system (CNS) depression [2].

Strategic PPE Deployment & Causality

Standard laboratory personal protective equipment (PPE) is insufficient for H318 (Eye Dam. 1) classified compounds. The selection of PPE must be a direct, logical response to the specific mechanisms of exposure.

  • Ocular Protection (Targeting H318): Standard safety glasses possess gaps at the brow and cheeks. Because splashed liquids can travel via capillary action into the eye, unvented chemical splash goggles paired with a full-face shield are mandatory. This dual-layer system prevents both direct splashes and aerosolized micro-droplets from reaching the ocular mucosa.

  • Dermal Protection (Targeting H315): The compound's lipophilic phenyl ring paired with its acidic moiety allows it to penetrate standard latex. Nitrile or Neoprene gloves (minimum thickness 0.11 mm for incidental contact, >0.4 mm for continuous handling) must be worn. A fully buttoned, flame-resistant lab coat with elastic cuffs ensures no exposed skin at the wrists.

  • Respiratory Protection (Targeting H336): To prevent CNS depression from inhalation, all handling must occur within a Class II Chemical Fume Hood maintaining a minimum face velocity of 100 feet per minute (fpm). If bulk powder must be weighed outside a hood, a NIOSH-approved N95 or half-face organic vapor/particulate respirator is required [3].

G Hazard 2-Ethoxy-2-phenylacetic acid Hazard Assessment H318 H318: Eye Dam. 1 (Irreversible Damage) Hazard->H318 H315 H315: Skin Irrit. 2 (Dermal Toxicity) Hazard->H315 H336 H336: STOT SE 3 (Inhalation/CNS) Hazard->H336 PPE_Eye Unvented Goggles + Face Shield H318->PPE_Eye PPE_Skin Nitrile Gloves (>0.4mm) + Lab Coat H315->PPE_Skin PPE_Resp Chemical Fume Hood (Min 100 fpm velocity) H336->PPE_Resp

Logical mapping of GHS hazards to mandatory PPE selection.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, execute the following step-by-step methodology when utilizing 2-Ethoxy-2-phenylacetic acid in synthetic workflows (e.g., preparing for TBTU-mediated amide coupling) [1].

Step 1: Pre-Operational Verification

  • Verify fume hood certification is current and airflow is unobstructed.

  • Don all required PPE (Goggles, Face Shield, Double Nitrile Gloves, Lab Coat).

  • Ensure a spill kit (containing vermiculite/sand and acid neutralizer) and an eye-wash station are within a 10-second walking distance.

Step 2: Weighing and Transfer

  • Place an anti-static mat inside the fume hood to prevent powder aerosolization caused by static charge.

  • Tare the receiving vessel (e.g., a round-bottom flask) on the analytical balance inside the hood.

  • Use a grounded stainless steel or disposable anti-static spatula to transfer the powder.

  • Causality Check: Sealing the vessel before removing it from the hood prevents H336-related inhalation risks in the general laboratory space.

Step 3: Dissolution & Reaction Setup

  • Introduce the solvent (commonly DMF or DCM) to the sealed vessel via a septum using a syringe, or pour carefully within the fume hood.

  • Maintain continuous stirring to prevent localized concentration spikes that could lead to exothermic degradation.

Step 4: Decontamination

  • Wipe down the balance and hood surface with a damp paper towel.

  • Remove outer gloves inside the hood and dispose of them in solid hazardous waste. Wash hands thoroughly with soap and water immediately after operation.

Emergency Response & Disposal Plan

Even with rigorous protocols, operational failures can occur. Immediate, pre-planned responses mitigate catastrophic outcomes.

Spill Management Protocol
  • Evacuate & Assess: If a spill occurs outside the hood, immediately evacuate personnel from the immediate vicinity to prevent H336 inhalation exposure.

  • Contain: Wearing full PPE, surround the spill with an inert absorbent material (dry sand or vermiculite). Do not use combustible materials like sawdust.

  • Neutralize & Collect: Carefully sweep the absorbed mixture using a non-sparking tool into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Wash: Flush the contaminated surface with copious amounts of water and a mild detergent[3].

Waste Disposal Plan (P501 Compliance)

2-Ethoxy-2-phenylacetic acid must never be flushed down the drain or disposed of in standard municipal waste [2].

  • Segregation: Collect all solid waste (contaminated gloves, paper towels, empty vials) in a designated "Hazardous Solid Waste - Organics" container.

  • Liquid Waste: Aqueous or organic solvent waste containing this compound must be collected in properly labeled, vented HDPE carboys.

  • Labeling: Clearly label the container with the chemical name, CAS number (33224-99-6), and hazards (Corrosive/Irritant).

  • Final Disposal: Transfer to an approved, licensed environmental waste contractor for high-temperature incineration (EPA/RCRA compliant).

G Start Pre-Task PPE Verification Weigh Weighing (Enclosed Balance/Hood) Start->Weigh React Synthesis/Coupling (e.g., DMF solvent) Weigh->React Spill Spill Event? React->Spill Clean Absorb & Contain (Vermiculite/Sand) Spill->Clean Yes Dispose Aqueous/Organic Waste Segregation Spill->Dispose No Clean->Dispose End Licensed Incineration (EPA/RCRA Compliant) Dispose->End

Step-by-step operational and disposal workflow for safe handling.

References

  • Google Patents. "Kinase inhibitors and method of treating cancer with same." Accessed March 26, 2026.
  • NextSDS. "2-ethoxy-2-phenylacetic acid — Chemical Substance Information." Accessed March 26, 2026. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethoxy-2-phenylacetic acid
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